1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRPTRYWEUCDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632644 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-43-9 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid (CAS No. 74205-43-9) is a carboxylic acid derivative incorporating a cyclobutane ring and a methoxy-substituted phenyl group. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery, potentially influencing the pharmacokinetic and pharmacodynamic properties of larger molecules. Understanding its fundamental physicochemical properties is crucial for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and a workflow for pKa measurement.
Core Physicochemical Properties
While experimentally determined data for this compound are limited in publicly available literature, predicted values provide a useful starting point for experimental design. The physical form of the compound is noted to be a white to off-white solid[1].
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₂H₁₄O₃ | N/A | [1] |
| Molecular Weight | 206.24 g/mol | N/A | [1] |
| Boiling Point | 370.9 ± 35.0 °C | Predicted | [1] |
| Density | 1.214 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 4.30 ± 0.20 | Predicted | [1] |
| Appearance | White to off-white solid | Experimental | [1] |
| Melting Point | No data available | N/A | [2] |
| Water Solubility | No data available | N/A | [2] |
| LogP (Octanol/Water Partition Coefficient) | No data available | N/A |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids, which can be applied to this compound.
Determination of Melting Point
The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid melts to a liquid.
Method: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
Determination of pKa (Acidity Constant)
The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the acid is 50% ionized.
Method: Potentiometric Titration
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol if the compound has low water solubility.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.
Determination of Aqueous Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Method: Shake-Flask Method
-
Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a buffer solution of a specific pH) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The measured concentration represents the aqueous solubility at that temperature.
Determination of the Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.
Method: Shake-Flask Method
-
Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
References
Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the commercially available (3-Methoxyphenyl)acetonitrile. This document outlines the synthetic route, provides detailed experimental protocols derived from analogous procedures, and presents relevant data in a structured format.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The initial step involves the formation of a cyclobutane ring through the alkylation of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane. This is followed by the hydrolysis of the resulting nitrile intermediate to the final carboxylic acid product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following experimental protocols are based on established chemical transformations and analogous procedures.
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
This procedure is adapted from a known synthesis of the analogous cyclopropane derivative.[1] It utilizes a phase-transfer catalyst to facilitate the dialkylation of the arylacetonitrile.
Reaction:
(3-Methoxyphenyl)acetonitrile + 1,3-Dibromopropane → 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| (3-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | 1.0 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 1.5 |
| Sodium Hydroxide (50% aq. sol.) | NaOH | 40.00 | 25 |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.1 |
| Toluene | C₇H₈ | 92.14 | As solvent |
| Water | H₂O | 18.02 | As solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |
| Brine | NaCl (aq.) | - | For washing |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | For drying |
Procedure:
-
To a round-bottom flask, add (3-Methoxyphenyl)acetonitrile, 1,3-dibromopropane, and tetrabutylammonium bromide in toluene.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in heptanes) to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile.
Expected Yield: Based on an analogous cyclopropanation, the yield is estimated to be around 40-50%.
Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Both methods are described below.[2][3]
Reaction:
1-(3-Methoxyphenyl)cyclobutanecarbonitrile + H₂O/H⁺ → this compound
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | C₁₂H₁₃NO | 187.24 |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 |
| Water | H₂O | 18.02 |
| Diethyl Ether or Ethyl Acetate | - | - |
Procedure:
-
In a round-bottom flask, prepare an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Add 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to the acidic solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it over ice.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization from an appropriate solvent system.
Reaction:
-
1-(3-Methoxyphenyl)cyclobutanecarbonitrile + NaOH → Sodium 1-(3-methoxyphenyl)cyclobutanecarboxylate
-
Sodium 1-(3-methoxyphenyl)cyclobutanecarboxylate + H⁺ → this compound
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | C₁₂H₁₃NO | 187.24 |
| Sodium Hydroxide | NaOH | 40.00 |
| Water | H₂O | 18.02 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| Diethyl Ether or Ethyl Acetate | - | - |
Procedure:
-
Dissolve 1-(3-Methoxyphenyl)cyclobutanecarbonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux for several hours, monitoring for the evolution of ammonia gas, which indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic. The carboxylic acid should precipitate out of the solution.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| (3-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | Colorless liquid |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | Colorless liquid |
| This compound | C₁₂H₁₄O₃ | 206.24 | Solid |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of the target compound.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should optimize the reaction conditions and purification procedures to achieve the best results in their specific laboratory settings.
References
Spectroscopic Analysis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted and typical spectroscopic values based on the analysis of its constituent functional groups. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the analysis of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These values are derived from established spectral databases and theoretical predictions for the 3-methoxyphenyl, cyclobutane, and carboxylic acid moieties.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | Highly deshielded, position is concentration and solvent dependent.[1][2] |
| Aromatic (Ar-H) | 6.8 - 7.3 | multiplet | Complex splitting pattern expected due to meta-substitution. |
| Methine (Ar-CH) | ~3.2 | multiplet | Proton on the cyclobutane ring attached to the methoxy group. |
| Methoxy (-OCH₃) | ~3.8 | singlet | Typical chemical shift for a methoxy group on an aromatic ring. |
| Cyclobutane (-CH₂-) | 1.8 - 2.6 | multiplet | Complex overlapping signals from the three methylene groups of the cyclobutane ring.[3] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C=O) | 170 - 185 | Deshielded due to the electronegative oxygen atoms.[4] |
| Aromatic (Ar-C-O) | 158 - 160 | Carbon attached to the methoxy group. |
| Aromatic (Ar-C) | 112 - 130 | Aromatic carbons. |
| Quaternary (Ar-C) | 140 - 145 | Carbon of the aromatic ring attached to the cyclobutane. |
| Quaternary (Cyclobutane-C) | ~45 | Carbon of the cyclobutane ring attached to the aromatic ring and the carboxylic acid. |
| Methoxy (-OCH₃) | ~55 | Typical chemical shift for a methoxy group.[5] |
| Cyclobutane (-CH₂-) | 20 - 40 | Methylene carbons of the cyclobutane ring. |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Very characteristic broad absorption due to hydrogen bonding.[1] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Strong, sharp peak, characteristic of a carboxylic acid carbonyl. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands expected. |
| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | m/z (amu) | Notes |
| [M]⁺ | 206 | Molecular ion peak. Expected to be of moderate intensity.[6] |
| [M-COOH]⁺ | 161 | Loss of the carboxylic acid group. |
| [M-OCH₃]⁺ | 175 | Loss of the methoxy group. |
| Tropylium Ion Fragment | 91 | Common fragment for alkyl-substituted benzene rings.[7] |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[8] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
2.1.2 Data Acquisition Parameters:
-
¹H NMR: A 400 MHz or 500 MHz spectrometer is recommended. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.
-
¹³C NMR: A 100 MHz or 125 MHz spectrometer is suitable. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
Infrared (IR) Spectroscopy
2.2.1 KBr Pellet Method: This method is suitable for solid samples.[9]
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer a portion of the resulting fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
2.2.2 Thin Film Method:
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).[10]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]
-
Mount the plate in the spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
2.3.1 Electron Ionization (EI) Mass Spectrometry: EI is a common technique for the analysis of relatively volatile and thermally stable organic molecules.[6]
-
Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a few micrograms of the sample are placed in a capillary tube.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.[6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. GCMS Section 6.9.5 [people.whitman.edu]
- 8. mdpi.com [mdpi.com]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. orgchemboulder.com [orgchemboulder.com]
Synthetic Pathways to 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are based on established chemical transformations, offering reliable pathways for the synthesis of this target molecule. This document outlines two principal synthetic strategies, starting from either (3-Methoxyphenyl)acetonitrile or a malonic ester derivative. Each approach is presented with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Route 1: Synthesis from (3-Methoxyphenyl)acetonitrile
This pathway leverages the acidity of the benzylic protons in (3-Methoxyphenyl)acetonitrile, allowing for a two-step sequence of dialkylation with 1,3-dibromopropane to form the cyclobutane ring, followed by hydrolysis of the nitrile functionality to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
-
To a stirred solution of (3-Methoxyphenyl)acetonitrile (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq).
-
Add an aqueous solution of a strong base, for instance, 50% sodium hydroxide.
-
To this biphasic mixture, add 1,3-dibromopropane (1.1-1.5 eq) dropwise at room temperature.
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile.
Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to this compound
-
The purified 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 eq) is suspended in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.
-
The mixture is heated to reflux (typically 100-120 °C) for several hours (4-12 hours), with reaction progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate. The organic extracts are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude carboxylic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | (3-Methoxyphenyl)acetonitrile, 1,3-Dibromopropane | NaOH (aq), Tetrabutylammonium bromide, Toluene, RT, 12-24h | 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | 60-75% (estimated) |
| 2 | 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | H2SO4 (conc.), H2O, Reflux, 4-12h | This compound | 80-95% (estimated) |
Synthetic Workflow
Caption: Synthetic pathway from (3-Methoxyphenyl)acetonitrile.
Route 2: Synthesis via Malonic Ester Condensation
A classic and highly adaptable approach, the malonic ester synthesis can be employed to construct the target molecule. This route involves the initial alkylation of diethyl malonate with 3-methoxybenzyl halide, followed by a cyclization with 1,3-dibromopropane, and finally, hydrolysis and decarboxylation.
Experimental Protocol
Step 1: Synthesis of Diethyl (3-methoxybenzyl)malonate
-
In a flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal (1.05 eq) in absolute ethanol.
-
Diethyl malonate (1.0 eq) is added to the sodium ethoxide solution.
-
3-Methoxybenzyl chloride or bromide (1.0 eq) is then added dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for 2-4 hours.
-
The ethanol is removed by distillation, and the residue is partitioned between water and an organic solvent like diethyl ether.
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude diethyl (3-methoxybenzyl)malonate is purified by vacuum distillation.
Step 2: Synthesis of Diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate
-
To a solution of sodium ethoxide (1.05 eq) in absolute ethanol, the purified diethyl (3-methoxybenzyl)malonate (1.0 eq) is added.
-
1,3-Dibromopropane (1.1 eq) is added dropwise, and the mixture is heated to reflux for 4-8 hours.
-
Work-up is performed as described in Step 1 to isolate the crude product.
-
Purification by vacuum distillation affords diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
The diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate is saponified by refluxing with an excess of aqueous or alcoholic potassium hydroxide or sodium hydroxide until the ester is fully hydrolyzed (typically 4-8 hours).
-
The alcohol is distilled off, and the aqueous solution is cooled and acidified with a strong acid (e.g., concentrated HCl or H2SO4) to a pH of 1-2.
-
The resulting dicarboxylic acid intermediate may precipitate and can be isolated or extracted with an organic solvent.
-
The crude dicarboxylic acid is then heated to 140-160 °C to effect decarboxylation until the evolution of carbon dioxide ceases.
-
The resulting crude this compound is purified by vacuum distillation or recrystallization.[1]
Quantitative Data
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | Diethyl malonate, 3-Methoxybenzyl halide | NaOEt, Ethanol, Reflux, 2-4h | Diethyl (3-methoxybenzyl)malonate | 70-85% (estimated) |
| 2 | Diethyl (3-methoxybenzyl)malonate, 1,3-Dibromopropane | NaOEt, Ethanol, Reflux, 4-8h | Diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate | 50-65% (estimated) |
| 3 | Diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate | 1. KOH, H2O/EtOH, Reflux; 2. H⁺; 3. Heat (140-160°C) | This compound | 75-90% (estimated)[1] |
Synthetic Workflowdot
References
Chemical structure and stereochemistry of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines a plausible synthetic route and predicted spectroscopic data to facilitate further research and application of this compound.
Chemical Structure and Properties
This compound, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , is a derivative of cyclobutanecarboxylic acid.[1] The structure features a cyclobutane ring substituted at the C1 position with both a carboxylic acid group and a 3-methoxyphenyl group. This compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] The rigid cyclobutane scaffold and the electronic properties of the methoxy-substituted phenyl ring are key features that can influence the binding affinity and metabolic stability of potential drug candidates.
Stereochemistry
The C1 carbon atom of the cyclobutane ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers (R and S). The presence of a single chiral center indicates that the compound will be optically active if a single enantiomer is isolated. A 50:50 mixture of the two enantiomers is known as a racemic mixture and will not rotate plane-polarized light. The specific rotation and the absolute configuration (R/S) of each enantiomer have not been reported in the literature. The stereochemical configuration can significantly impact the biological activity of chiral molecules.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Method/Reference |
| pKa | ~4-5 | Estimated based on benzoic acid and other arylalkanoic acids. The determination of pKa is often carried out via potentiometric titration or UV-Vis spectroscopy.[2][3] |
| logP | ~2.5 - 3.5 | Estimated based on calculated values for similar structures. This parameter indicates the lipophilicity of the compound. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The solubility of carboxylic acids is pH-dependent.[4] |
Experimental Protocols
Proposed Synthesis
A specific experimental protocol for the synthesis of this compound has not been detailed in the literature. However, a plausible route can be adapted from a reported diastereoselective synthesis of a related cyclobutane hydroxy acid, which utilizes a derivative of phenylacetic acid as a starting material.[5] The proposed synthesis involves the reaction of the dianion of 3-methoxyphenylacetic acid with an appropriate cyclobutane-forming reagent, followed by acidic workup.
Step 1: Formation of the Dianion of 3-Methoxyphenylacetic Acid 3-Methoxyphenylacetic acid is treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form the dianion.
Step 2: Cyclobutylation The dianion is then reacted with a suitable cyclobutylating agent. A common method for forming cyclobutane rings is through the reaction with 1,3-dihalopropanes, such as 1,3-dibromopropane.
Step 3: Acidic Workup and Purification The reaction is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate and hydrolyze any intermediates. The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound are not available. The following are predicted key spectroscopic features based on the analysis of its structure and comparison with similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl, methoxy, and carboxylic acid protons.
-
Aromatic Protons (δ 6.8-7.3 ppm): Four protons on the 3-methoxyphenyl ring will appear as a complex multiplet.
-
Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet, which is characteristic of a carboxylic acid proton.
-
Methoxy Protons (δ ~3.8 ppm): A singlet corresponding to the three protons of the methoxy group.
-
Cyclobutane Protons (δ 1.8-2.8 ppm): The six protons on the cyclobutane ring will likely appear as complex multiplets due to their diastereotopic nature and complex spin-spin coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~175-185 ppm): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region.
-
Aromatic Carbons (δ ~110-160 ppm): Six signals are expected for the carbons of the phenyl ring. The carbon attached to the methoxy group will be significantly shielded.
-
Quaternary Cyclobutane Carbon (C1) (δ ~45-55 ppm): The carbon atom at the junction of the phenyl and carboxyl groups.
-
Cyclobutane Methylene Carbons (δ ~20-40 ppm): The three methylene carbons of the cyclobutane ring.
-
Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid functional group.[7]
-
O-H Stretch (2500-3300 cm⁻¹): A very broad and strong band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7]
-
C=O Stretch (1680-1720 cm⁻¹): A strong, sharp absorption for the carbonyl group of the carboxylic acid.[7]
-
C-O Stretch (1210-1320 cm⁻¹): A medium to strong band.[7]
-
Aromatic C-H Stretch (~3030 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (~2850-2960 cm⁻¹): Medium to strong absorptions for the cyclobutane and methoxy C-H bonds.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 206. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclobutane ring.
-
Molecular Ion (M⁺): m/z = 206
-
[M - COOH]⁺: m/z = 161, resulting from the loss of the carboxylic acid group.[8]
-
[M - OCH₃]⁺: m/z = 175, from the loss of the methoxy group.
-
Further fragmentation of the cyclobutane and phenyl rings would lead to other characteristic ions.
Biological Activity and Applications
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Its derivatives have been explored for their potential as antimitotic and antivascular agents.[9] The rigid cyclobutane core serves as a three-dimensional scaffold that can be used to orient substituents in specific spatial arrangements for optimal interaction with biological targets. The 3-methoxyphenyl group is a common feature in many CNS-active drugs. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] Further research is warranted to explore the specific biological targets and pharmacological profile of this compound and its derivatives.
References
- 1. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid [myskinrecipes.com]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. sciresliterature.org [sciresliterature.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Unlocking the Potential of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Technical Guide to its Putative Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is a synthetic organic compound featuring a central cyclobutane ring, a carboxylic acid group, and a 3-methoxyphenyl substituent. While direct and extensive research on the specific biological activities of this molecule is not widely published in peer-reviewed literature, its structural motifs—the cyclobutane ring and the methoxyphenyl group—are present in numerous biologically active compounds. This technical guide aims to explore the potential biological activities of this compound by examining the known pharmacology of structurally related molecules and providing a framework for its future investigation. The rigid, puckered nature of the cyclobutane ring offers a unique conformational constraint that is increasingly utilized in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1]
Putative Biological Activities and Mechanisms of Action
Based on the analysis of structurally similar compounds, this compound may exhibit activities primarily targeting the central nervous system (CNS) and potentially acting as an enzyme inhibitor.
Central Nervous System (CNS) Activity
Derivatives of cyclobutanecarboxylic acid have been investigated for their effects on the central nervous system. For instance, various urea derivatives of cyclobutanecarboxylic acid have demonstrated CNS depressant, myorelaxant (muscle relaxant), and anticonvulsant properties. This suggests that the cyclobutane moiety can serve as a scaffold for compounds targeting neurological pathways. The related compound, 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid, has been utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the CNS.[2] The presence of the methoxy group on the phenyl ring can influence the molecule's lipophilicity, thereby affecting its ability to cross the blood-brain barrier, a critical step for CNS-acting drugs.
The potential mechanism of action for CNS effects could involve the modulation of neurotransmitter systems. Phytochemicals containing methoxyphenyl groups have been shown to interact with pathways related to brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and plasticity and is implicated in various neurological disorders.[3]
Logical Relationship for CNS Activity Investigation
Caption: Workflow for investigating the potential CNS activity of this compound.
Enzyme Inhibition
The cyclobutane scaffold has been incorporated into molecules designed as enzyme inhibitors. Patents have disclosed cyclobutane derivatives as inhibitors of various enzymes, including protein farnesyltransferase, Janus kinases (JAKs), and hematopoietic prostaglandin D synthase (H-PGDS).[4][5][6] These enzymes are implicated in a range of diseases, from cancer to inflammatory disorders. The carboxylic acid moiety of this compound could potentially interact with the active sites of certain enzymes, such as metalloproteinases or cyclooxygenases, through hydrogen bonding or coordination with metal ions.
Hypothesized Signaling Pathway for Enzyme Inhibition
Caption: Putative mechanism of action for this compound as an enzyme inhibitor.
Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic routes. A common method involves the [2+2] cycloaddition of a ketene acetal with an appropriately substituted styrene, followed by hydrolysis of the resulting ester. Alternatively, malonic ester synthesis starting from a 1,3-dihalopropane and 3-methoxyphenylacetonitrile can provide the cyclobutane ring system, which can then be further functionalized.
General Synthetic Workflow
Caption: A generalized synthetic route to this compound.
Experimental Protocols for Biological Evaluation
To elucidate the biological activities of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
1. CNS Receptor Binding Assays:
-
Objective: To determine if the compound binds to key CNS receptors (e.g., GABA-A, serotonin, dopamine receptors).
-
Methodology: Radioligand binding assays using cell membranes expressing the target receptors. The compound would be incubated with the membranes and a specific radioligand. The displacement of the radioligand would indicate binding affinity (Ki).
2. Enzyme Inhibition Assays:
-
Objective: To screen for inhibitory activity against a panel of relevant enzymes (e.g., JAKs, H-PGDS, cyclooxygenases).
-
Methodology: Use of commercially available enzyme activity assay kits. The compound would be incubated with the enzyme and its substrate, and the formation of the product would be measured spectrophotometrically or fluorometrically to determine the IC50 value.
3. Cell-Based Assays for Neurological Activity:
-
Objective: To assess the effect of the compound on neuronal cell viability and function.
-
Methodology:
-
Neurotoxicity Assay: Treatment of primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) with varying concentrations of the compound, followed by a cell viability assay (e.g., MTT or LDH assay).
-
Neurite Outgrowth Assay: Quantification of neurite length and branching in cultured neurons treated with the compound to assess its impact on neuronal development and regeneration.
-
In Vivo Models
1. Rodent Models of Anxiety:
-
Objective: To evaluate the anxiolytic or anxiogenic potential of the compound.
-
Methodology: Administration of the compound to mice or rats, followed by behavioral tests such as the elevated plus-maze or the open field test.
2. Rodent Models of Epilepsy:
-
Objective: To assess the anticonvulsant activity of the compound.
-
Methodology: Administration of the compound prior to inducing seizures with a chemical convulsant (e.g., pentylenetetrazole) or through electrical stimulation. The latency to seizure onset and the severity of seizures would be measured.
Quantitative Data Summary
As there is no publicly available quantitative biological data for this compound, the following table is presented as a template for organizing future experimental findings.
| Assay Type | Target | Parameter | Value | Reference |
| Receptor Binding | GABA-A Receptor | Ki (nM) | Data not available | |
| Enzyme Inhibition | JAK2 | IC50 (µM) | Data not available | |
| Cell-Based Assay | SH-SY5Y Viability | CC50 (µM) | Data not available | |
| In Vivo Model | Elevated Plus Maze | % Time in Open Arms | Data not available |
Conclusion and Future Directions
This compound represents an intriguing molecule with potential for biological activity, particularly in the realm of central nervous system disorders and enzyme inhibition. Its structural features warrant a thorough investigation to unlock its therapeutic potential. The experimental framework provided in this guide offers a clear path for the systematic evaluation of this compound. Future research should focus on its synthesis, purification, and comprehensive biological screening to identify specific molecular targets and elucidate its mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the methoxy group position, the carboxylic acid, and the cyclobutane ring, will be crucial in optimizing its activity and developing novel therapeutic agents.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid [myskinrecipes.com]
- 3. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1996034850A1 - Cyclobutane derivatives and their use as inhibitors of protein farnesyltransferase - Google Patents [patents.google.com]
- 5. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 6. WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry. Due to the absence of a direct documented discovery and history, this paper outlines a plausible and scientifically supported synthetic pathway, detailed experimental protocols, and characteristic analytical data based on established chemical principles and analysis of analogous compounds. Furthermore, the potential biological significance of this molecule is discussed in the context of central nervous system (CNS) targets, drawing parallels with structurally related compounds. This guide serves as a valuable resource for researchers engaged in the synthesis and exploration of novel CNS-active agents.
Introduction
This compound is a unique molecule that combines a cyclobutane ring, a carboxylic acid functional group, and a methoxy-substituted phenyl moiety. The rigid cyclobutane scaffold is increasingly utilized in drug design to explore novel chemical space and improve pharmacokinetic properties. The methoxyphenyl group is a common feature in many CNS-active compounds, influencing receptor binding and metabolic stability. This guide will delve into the synthesis, characterization, and potential biological relevance of this compound.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the proposed synthesis, adapted from established procedures for analogous compounds.
Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
This procedure details the cyclization of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the nitrile intermediate.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (3-Methoxyphenyl)acetonitrile (1.0 eq.) in anhydrous THF via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then add 1,3-dibromopropane (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-Methoxyphenyl)cyclobutanecarbonitrile.
Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to this compound
This procedure describes the conversion of the nitrile intermediate to the final carboxylic acid product.
Procedure:
-
In a round-bottom flask, combine 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (1.0 eq.), water, and concentrated sulfuric acid (2.0 eq.).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data and Characterization
The following tables summarize the expected quantitative data for the key compounds in the synthesis. Where direct experimental data is unavailable, values are estimated based on closely related analogs.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Predicted) |
| (3-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.18 | Colorless to pale yellow liquid |
| 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | C₁₂H₁₃NO | 187.24 | Colorless to pale yellow oil |
| This compound | C₁₂H₁₄O₃ | 206.24 | White to off-white solid |
Table 2: Representative Spectroscopic Data (for Analogous Compounds)
| Compound Analog | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid | 7.25 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 2.80-2.60 (m, 2H), 2.50-2.30 (m, 2H), 2.00-1.80 (m, 2H) | 182.5, 158.5, 134.0, 128.0, 114.0, 55.2, 48.0, 31.0, 16.0 | 2950 (C-H), 1700 (C=O), 1610, 1510 (C=C), 1250 (C-O) | 206 [M]⁺ |
| Cyclobutanecarboxylic acid [1] | 11.5 (br s, 1H), 3.15-3.00 (m, 1H), 2.40-2.20 (m, 4H), 2.00-1.80 (m, 2H) | 182.9, 40.8, 25.4, 18.2 | 2980-2880 (O-H, C-H), 1705 (C=O) | 100 [M]⁺ |
Note: The data presented for 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid is a representative example to provide an expected range for the spectral characteristics of the target molecule.
Biological Context and Potential Signaling Pathways
The structural motifs present in this compound suggest its potential as a modulator of central nervous system targets. The methoxyphenyl group is a well-known pharmacophore that interacts with various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors. The cyclobutane ring acts as a rigid scaffold that can orient the pharmacophoric elements for optimal receptor binding.
Derivatives of methoxyphenylpiperazine are known to act as ligands for 5-HT₁A receptors.[2] Furthermore, various amphetamine derivatives with methoxy substitutions show affinity for 5-HT₂A and 5-HT₂C receptors.[3] Given these precedents, it is plausible that this compound or its derivatives could interact with these serotonergic pathways, which are implicated in mood, cognition, and various neurological disorders.
Hypothetical Signaling Pathway Interaction:
Caption: A plausible signaling pathway modulated by this compound derivatives.
Conclusion
This technical guide has provided a comprehensive overview of this compound, a molecule with potential applications in CNS drug discovery. By proposing a viable synthetic route and detailing experimental protocols, this document serves as a foundational resource for the synthesis and further investigation of this compound and its analogs. The outlined characterization data and discussion of its potential biological context provide a framework for future research into its pharmacological properties. The exploration of such novel chemical entities is crucial for the advancement of therapeutic agents for neurological and psychiatric disorders.
References
- 1. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
A Methodological Guide to Determining the Solubility of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid in Common Organic Solvents
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid in a range of common organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as a detailed methodological resource for researchers, scientists, and drug development professionals. It outlines systematic experimental protocols for both qualitative and semi-quantitative solubility assessment. Furthermore, this guide discusses the significance of the cyclobutane motif, a key structural feature of the title compound, in modern drug discovery, providing valuable context for its application in pharmaceutical research.
Introduction
This compound is a molecule of interest in medicinal chemistry, often synthesized as an intermediate for various drug candidates. The cyclobutane moiety is increasingly recognized for its ability to introduce three-dimensionality into drug molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4] Understanding the solubility of this compound in common organic solvents is a critical first step in its handling, formulation, and progression through the drug development pipeline.
Solubility is a fundamental physicochemical property that influences a compound's bioavailability, processability, and formulation options.[5][6] This guide provides a standardized set of procedures to systematically evaluate the solubility of this compound, enabling researchers to generate reliable and reproducible data.
The Role of the Cyclobutane Moiety in Drug Discovery
The cyclobutane ring is a "privileged scaffold" in drug design.[1][7] Its rigid, puckered three-dimensional structure offers several advantages over more common planar aromatic rings.[1][2][3] Incorporating a cyclobutane core can:
-
Increase Three-Dimensionality: Moving away from flat, two-dimensional structures can improve binding interactions with complex biological targets.
-
Enhance Metabolic Stability: The cyclobutane structure can be less susceptible to metabolic degradation compared to other alkyl groups.[2][4]
-
Improve Pharmacokinetic Profiles: By fine-tuning lipophilicity and other properties, the cyclobutane motif can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
-
Serve as a Bioisosteric Replacement: The cyclobutane ring can act as a replacement for other groups, like phenyl rings or larger cycloalkanes, to optimize a drug candidate's properties.[2]
Given these advantages, understanding the fundamental properties, such as solubility, of cyclobutane-containing compounds like this compound is of high importance to the drug discovery community.
Experimental Protocols for Solubility Determination
The following protocols are adapted from established methods for determining the solubility of organic compounds.[8][9][10][11]
-
This compound (solid)
-
A selection of common organic solvents (analytical grade or higher), categorized by type:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Aprotic Nonpolar Solvents: Hexane, Toluene, Dichloromethane
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
-
Spatula
-
pH paper (for aqueous solutions, if needed)
This method provides a rapid assessment of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
-
Preparation: Add approximately 2-5 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid particles.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
-
Record Keeping: Record the observations for each solvent in a data table (see Section 4).
This method provides an approximate solubility value (e.g., in mg/mL).
-
Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a vial.
-
Solvent Addition: Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., room temperature) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The presence of excess, undissolved solid is crucial for this method.
-
Phase Separation: Allow the vial to stand undisturbed until the undissolved solid settles. If necessary, centrifuge the sample to pellet the solid.
-
Analysis: Carefully remove a known volume of the supernatant (the clear liquid portion) and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).
-
Calculation: Calculate the solubility in mg/mL or other appropriate units.
Data Presentation
All experimental data should be recorded in a structured format to allow for easy comparison.
Table 1: Solubility Profile of this compound
| Solvent Category | Solvent | Qualitative Observation (Soluble/Partially Soluble/Insoluble) | Semi-Quantitative Solubility (mg/mL) | Notes |
| Protic | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Aprotic Polar | Acetone | |||
| Acetonitrile | ||||
| Dimethylformamide | ||||
| Dimethyl Sulfoxide | ||||
| Aprotic Nonpolar | Hexane | |||
| Toluene | ||||
| Dichloromethane | ||||
| Ethers | Diethyl ether | |||
| Tetrahydrofuran |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Experimental workflow for determining the solubility of a chemical compound.
Conclusion
This guide provides a robust framework for the systematic determination of the solubility of this compound in common organic solvents. By following the detailed experimental protocols, researchers and drug development professionals can generate essential physicochemical data to support the advancement of new chemical entities. The insights gained from such studies are critical for making informed decisions in medicinal chemistry, process development, and pharmaceutical formulation.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. routledge.com [routledge.com]
- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 8. csub.edu [csub.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. www1.udel.edu [www1.udel.edu]
A Methodological Approach to Determining the Thermal Stability and Degradation Profile of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is a molecule of interest in medicinal chemistry and drug development. Its structure, featuring a methoxyphenyl group, a cyclobutane ring, and a carboxylic acid moiety, suggests potential utility as a scaffold in the design of novel therapeutic agents. A thorough understanding of a compound's thermal stability and degradation profile is paramount for establishing safe handling procedures, determining appropriate storage conditions, and predicting shelf-life, all of which are critical aspects of the drug development process.
This technical guide outlines a systematic approach to characterizing the thermal properties of this compound. It details the experimental protocols for key analytical techniques, provides templates for data presentation, and proposes a potential degradation pathway based on the chemical functionalities present in the molecule.
Proposed Experimental Plan for Thermal Characterization
To elucidate the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is recommended. The primary methods proposed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the thermal characterization of the target compound.
Caption: Experimental workflow for thermal analysis.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism (thermal vs. oxidative).
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the decomposition temperature determined by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: Identify endothermic (melting, decomposition) and exothermic (crystallization) peaks. Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each transition.
Hypothetical Data Presentation
The following tables are templates for summarizing the quantitative data obtained from TGA and DSC experiments.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) - Nitrogen | Value (°C) - Air |
| Tonset (5% weight loss) | e.g., 220 | e.g., 215 |
| Tmax (DTG peak) | e.g., 250 | e.g., 245 |
| Residual Mass @ 600 °C (%) | e.g., < 1 | e.g., < 1 |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | ΔH (J/g) |
| Melting | e.g., 150 | e.g., 155 | e.g., 120 (Endo) |
| Decomposition | e.g., 225 | e.g., 255 | e.g., -350 (Exo) |
Proposed Thermal Degradation Pathway
Based on the functional groups present in this compound, a plausible thermal degradation pathway can be hypothesized. The carboxylic acid group is a likely site for initial decarboxylation upon heating. The cyclobutane ring can also undergo thermal ring-opening reactions.
The following diagram illustrates a potential degradation pathway initiating with decarboxylation.
Caption: A potential thermal degradation pathway.
Conclusion
This technical guide provides a comprehensive framework for the systematic investigation of the thermal stability and degradation profile of this compound. By employing the detailed experimental protocols for TGA and DSC, researchers can generate crucial data to ensure the safe handling, storage, and formulation of this compound. The proposed degradation pathway serves as a starting point for more in-depth mechanistic studies, which could involve techniques such as TGA-MS or Pyrolysis-GC-MS to identify the evolved degradation products. The methodologies and data presentation formats outlined herein are intended to guide researchers in producing a robust and comprehensive thermal characterization of this and other novel chemical entities.
Commercial availability and suppliers of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, with the CAS number 74205-43-9, is a synthetic organic compound that has garnered interest within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a cyclobutane ring attached to a methoxy-substituted phenyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). The rigid cyclobutane scaffold allows for precise three-dimensional positioning of substituents, a desirable characteristic in the design of pharmacologically active agents. This guide provides a comprehensive overview of its commercial availability, potential synthetic approaches, and putative applications based on related structures.
Physicochemical Properties
| Property | Value |
| CAS Number | 74205-43-9 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Varies by supplier (typically solid) |
| Purity | Typically ≥95% |
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, primarily for research and development purposes. The availability, purity, and pricing can vary significantly between suppliers. Below is a summary of representative commercial data.
| Supplier | Purity | Available Quantities | Price (USD) |
| Apollo Scientific | ≥95% | 1g | ~$300 (£240.00)[1] |
| Leap Chem Co., Ltd. | Inquire | Inquire | Inquire |
| Amadis Chemical | Inquire | Inquire | Inquire |
| Alfa Chemistry | Inquire | Inquire | Inquire |
| Sigma-Aldrich | Inquire | Inquire | Inquire |
| Amatek Chemical | Inquire | 0.25g, 1g, 5g | Inquire |
Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Synthesis and Experimental Protocols
One potential synthetic pathway could start from 3-methoxyphenylacetonitrile. This starting material could undergo a cyclization reaction with a suitable three-carbon electrophile, such as 1,3-dibromopropane, in the presence of a strong base to form the 1-cyano-1-(3-methoxyphenyl)cyclobutane intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired carboxylic acid.
Hypothetical Experimental Workflow:
Caption: Hypothetical synthesis of this compound.
Potential Applications and Signaling Pathways
There is currently no direct evidence linking this compound to specific signaling pathways. However, the broader class of cyclobutane-containing molecules has shown significant utility in medicinal chemistry.[1] The rigid nature of the cyclobutane ring can confer conformational constraint on a molecule, which can lead to improved binding affinity and selectivity for biological targets.
Analogues of this compound are utilized as intermediates in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system.[2] The methoxyphenyl group is a common feature in many CNS-active compounds, and its combination with the cyclobutane scaffold presents opportunities for the development of novel therapeutics for neurological disorders.
Given its structural features, this compound could serve as a precursor for molecules designed to interact with various receptors or enzymes in the brain. The carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, to create a library of derivatives for biological screening.
Potential Drug Discovery Workflow:
Caption: Workflow for CNS drug discovery using the target compound.
Conclusion
This compound is a commercially available building block with potential applications in medicinal chemistry, particularly in the development of novel CNS agents. While specific experimental protocols and biological activity data for this exact compound are limited in the public domain, its structural features suggest it is a valuable starting point for the synthesis of diverse chemical libraries for drug discovery programs. Further research into the synthesis and biological evaluation of its derivatives is warranted to fully explore its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(3-methoxyphenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of the intermediate 1-(3-methoxyphenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the final carboxylic acid product. This protocol is based on established chemical principles and analogous reactions, providing a reliable method for the preparation of this compound and its derivatives.
Introduction
Cyclobutane-containing molecules are of significant interest in drug development due to their ability to introduce three-dimensional complexity and improve physicochemical properties of drug candidates. This compound, in particular, serves as a key intermediate for the synthesis of a variety of biologically active molecules. The following protocols detail a robust and reproducible method for its laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
-
Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
This protocol is adapted from the synthesis of the analogous cyclopropane derivative and involves the alkylation of 2-(3-methoxyphenyl)acetonitrile with 1,3-dibromopropane using a phase transfer catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(3-Methoxyphenyl)acetonitrile | 147.17 | 10.0 g | 0.068 |
| 1,3-Dibromopropane | 201.86 | 16.4 g (8.1 mL) | 0.081 |
| Sodium Hydroxide (50% aq. solution) | 40.00 | 40 mL | ~0.5 |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 2.2 g | 0.0068 |
| Toluene | - | 100 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Water | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-(3-methoxyphenyl)acetonitrile (10.0 g, 0.068 mol), 1,3-dibromopropane (16.4 g, 0.081 mol), tetrabutylammonium bromide (2.2 g, 0.0068 mol), and toluene (100 mL).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (40 mL) dropwise over 15 minutes at room temperature.
-
Continue stirring the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile as an oil.
Expected Yield: 50-65%
Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
This protocol outlines a general procedure for the acid-catalyzed hydrolysis of the nitrile intermediate to the corresponding carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | 187.24 | 5.0 g | 0.0267 |
| Sulfuric Acid (70% aq. solution) | 98.08 | 50 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, add 1-(3-methoxyphenyl)cyclobutanecarbonitrile (5.0 g, 0.0267 mol) and 70% aqueous sulfuric acid (50 mL).
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice (100 g) in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
To isolate the carboxylic acid, extract the combined organic layers with a saturated sodium bicarbonate solution.
-
Carefully acidify the aqueous bicarbonate layer with concentrated HCl until the pH is ~2, which will precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 75-90%
Data Summary
| Compound | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Step 1 | 2-(3-Methoxyphenyl)acetonitrile | 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | 1,3-Dibromopropane, NaOH, TBAB | Toluene/Water | Room Temp. | 24-48 | 50-65 |
| Step 2 | 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | This compound | 70% H₂SO₄ | Water | 110-120 | 12-24 | 75-90 |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Handle sodium hydroxide and sulfuric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These reagents are corrosive.
-
1,3-Dibromopropane is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
The hydrolysis step should be performed in a fume hood as heating strong acids can release fumes.
-
Use caution when quenching the hydrolysis reaction with ice, as it can be exothermic.
-
Nitrile-containing compounds can be toxic. Avoid inhalation and skin contact.
Application Notes and Protocols for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is a synthetic organic compound with a rigid cyclobutane scaffold and a methoxyphenyl group. This structural motif is of significant interest in central nervous system (CNS) drug discovery. The cyclobutane ring provides conformational constraint, which can lead to higher receptor selectivity and improved metabolic stability, while the methoxyphenyl group can influence blood-brain barrier (BBB) permeability and target binding. Structurally similar compounds, such as 1-(3,4-dimethoxyphenyl)cyclobutane-1-carbonitrile, are utilized in the development of potential drug candidates for neurological disorders due to their resemblance to known neuroactive scaffolds.[1]
These application notes provide a comprehensive overview of the potential uses of this compound in CNS drug discovery, including detailed protocols for its synthesis and evaluation in a battery of relevant in vitro assays. The information presented herein is intended to serve as a guide for researchers to explore the therapeutic potential of this and structurally related compounds.
Data Presentation
The following tables are templates for organizing quantitative data obtained from the experimental protocols described below. Representative data from hypothetical experiments are included for illustrative purposes.
Table 1: In Vitro ADME-Tox Profile
| Assay | Endpoint | Result |
| PAMPA-BBB | Pe (10-6 cm/s) | 8.5 |
| Caco-2 Permeability | Papp (A-B) (10-6 cm/s) | 6.2 |
| Caco-2 Efflux Ratio | (B-A)/(A-B) | 1.8 |
| hERG Inhibition | IC50 (µM) | > 30 |
| SH-SY5Y Neurotoxicity | IC50 (µM) | > 50 |
Table 2: Receptor Binding Affinity
| Receptor Target | Radioligand | Ki (nM) |
| 5-HT2A | [3H]-Ketanserin | 75 |
| D2 | [3H]-Spiperone | 250 |
| NMDA | [3H]-MK-801 | > 1000 |
| GABAA | [3H]-Muscimol | > 1000 |
Table 3: Neurotransmitter Reuptake Inhibition
| Transporter | Substrate | IC50 (nM) |
| SERT | [3H]-Serotonin | 120 |
| DAT | [3H]-Dopamine | 850 |
| NET | [3H]-Norepinephrine | > 1000 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route adapted from the synthesis of related cyclobutane derivatives.
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile
-
To a solution of (3-methoxyphenyl)acetonitrile (1 eq.) and 1,3-dibromopropane (1.2 eq.) in toluene is added a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).
-
A 50% aqueous solution of sodium hydroxide is added dropwise at room temperature.
-
The reaction mixture is stirred vigorously for 24 hours.
-
The reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(3-methoxyphenyl)cyclobutane-1-carbonitrile.
Step 2: Hydrolysis to this compound
-
1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile is dissolved in a mixture of ethanol and 6 M aqueous sodium hydroxide.
-
The mixture is refluxed for 12 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified to pH 2 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Protocol 2: In Vitro Neurotoxicity Assay
This protocol assesses the potential cytotoxic effects of the compound on a human neuroblastoma cell line.
-
Cell Culture: SH-SY5Y cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 104 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution and then serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Cells are treated with the compound for 24 or 48 hours.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Protocol 3: Radioligand Receptor Binding Assay
This protocol is a general method to determine the binding affinity of the compound to a specific CNS receptor, for example, the serotonin 5-HT2A receptor.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the receptor of interest are homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 4: Neurotransmitter Reuptake Assay
This protocol measures the ability of the compound to inhibit the reuptake of neurotransmitters by their respective transporters.
-
Cell Culture: Use cell lines stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and grown to confluency.
-
The cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated with various concentrations of the test compound or a reference inhibitor for 10-20 minutes at 37°C.
-
A mixture of radiolabeled neurotransmitter (e.g., [3H]-Serotonin) and a final concentration of the test compound is added to each well.
-
The uptake reaction is allowed to proceed for a short period (e.g., 10-15 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a known potent reuptake inhibitor. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for the evaluation of this compound.
Caption: Hypothetical signaling pathway modulation by this compound.
References
Application of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid in Structure-Activity Relationship (SAR) Studies
Abstract: This document provides detailed application notes and protocols for the use of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid as a scaffold in structure-activity relationship (SAR) studies. The rigid cyclobutane core, combined with the synthetically tractable methoxyphenyl and carboxylic acid moieties, makes this compound an attractive starting point for the development of novel therapeutic agents. This document will focus on its potential application as an antagonist of integrin αvβ3, a target implicated in cancer progression and angiogenesis. While direct SAR studies on this specific molecule are not extensively published, this guide extrapolates from research on analogous structures to provide a framework for its investigation.
Introduction
This compound is a versatile chemical entity for medicinal chemistry. The cyclobutane ring provides a three-dimensional scaffold that can orient functional groups in specific vectors, potentially improving pharmacokinetic properties and in vivo efficacy. The 3-methoxyphenyl group can be readily modified to explore electronic and steric effects on receptor binding, while the carboxylic acid serves as a key interaction point, often mimicking the aspartic acid residue of the Arginine-Glycine-Aspartic acid (RGD) motif recognized by integrins.
Recent studies have highlighted the utility of cyclobutane-based compounds as scaffolds for potent and metabolically stable molecules, including antagonists of the αvβ3 integrin.[1][2] The development of such antagonists is a promising strategy for cancer therapy, as these integrins are key mediators of cell adhesion, migration, and invasion.[1][2]
General Synthetic Protocol
The synthesis of this compound and its analogs can be achieved through various established organic chemistry methods. A general approach involves the [2+2] cycloaddition of a ketene acetal with an appropriately substituted styrene, followed by hydrolysis.
Protocol 2.1: Synthesis of this compound Analogs
-
Preparation of Substituted Styrene: Synthesize or procure the desired substituted styrene. For the parent compound, this would be 3-vinylanisole.
-
[2+2] Cycloaddition: React the substituted styrene with a suitable ketene acetal (e.g., 1,1-diethoxyethene) under thermal or photochemical conditions to form the corresponding 1,1-diethoxycyclobutane derivative.
-
Hydrolysis: Hydrolyze the resulting cyclobutane derivative using acidic conditions (e.g., aqueous HCl) to yield the carboxylic acid.
-
Purification: Purify the final product by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Studies
SAR studies on this scaffold would systematically explore modifications at three key positions: the phenyl ring, the cyclobutane core, and the carboxylic acid. The goal is to identify substituents that enhance potency and selectivity for the target, in this hypothetical case, the αvβ3 integrin.
Modifications of the Phenyl Ring
The 3-methoxy group provides a starting point for exploring electronic and steric effects.
Table 1: Hypothetical SAR Data for Phenyl Ring Modifications
| Compound ID | R1 (Position 3) | R2 (Other Positions) | αvβ3 IC50 (nM) |
| 1a | -OCH3 | H | 150 |
| 1b | -OH | H | 120 |
| 1c | -H | H | 350 |
| 1d | -F | H | 135 |
| 1e | -Cl | H | 200 |
| 1f | -OCH3 | 4-F | 95 |
| 1g | -OCH3 | 5-Cl | 180 |
This data is illustrative and intended to guide experimental design.
The data in Table 1 suggests that a hydrogen bond donor at the 3-position (-OH) may be slightly more favorable than a hydrogen bond acceptor (-OCH3). The introduction of a fluorine atom at the 4-position of the phenyl ring appears to enhance potency, a common observation in medicinal chemistry that can be attributed to favorable electronic interactions or improved metabolic stability.
Modifications of the Cyclobutane Core
The cyclobutane ring can be substituted to alter the orientation of the phenyl and carboxylic acid groups.
Table 2: Hypothetical SAR Data for Cyclobutane Core Modifications
| Compound ID | Substitution | αvβ3 IC50 (nM) |
| 2a | None | 150 |
| 2b | 3-methyl | 250 |
| 2c | 3,3-dimethyl | 400 |
| 2d | 3-hydroxy | 110 |
This data is illustrative and intended to guide experimental design.
Substitutions on the cyclobutane ring, as shown in Table 2, generally appear to be detrimental to activity, with the exception of a 3-hydroxy group, which may introduce a new hydrogen bonding interaction.
Modifications of the Carboxylic Acid
The carboxylic acid is often a critical binding element. It can be replaced with bioisosteres to modulate acidity, polarity, and metabolic stability.
Table 3: Hypothetical SAR Data for Carboxylic Acid Bioisosteres
| Compound ID | Carboxylic Acid Replacement | αvβ3 IC50 (nM) |
| 3a | -COOH | 150 |
| 3b | -CONHOH (Hydroxamic acid) | 130 |
| 3c | -Tetrazole | 180 |
| 3d | -SO3H (Sulfonic acid) | 220 |
This data is illustrative and intended to guide experimental design.
The hypothetical data in Table 3 indicates that a hydroxamic acid could be a suitable replacement for the carboxylic acid, potentially offering additional interactions with the target protein.
Experimental Protocols
In Vitro αvβ3 Integrin Binding Assay
This protocol outlines a competitive binding assay to determine the IC50 of test compounds against the αvβ3 integrin.
Materials:
-
Purified human αvβ3 integrin
-
Biotinylated vitronectin (or other RGD-containing ligand)
-
Streptavidin-coated plates
-
Test compounds
-
Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
Protocol:
-
Coat streptavidin plates with biotinylated vitronectin.
-
Wash the plates to remove unbound ligand.
-
Add purified αvβ3 integrin to the wells in the presence of varying concentrations of the test compound.
-
Incubate to allow for binding.
-
Wash the plates to remove unbound integrin.
-
Add an anti-integrin antibody conjugated to a detection enzyme (e.g., HRP).
-
Incubate and then wash to remove unbound antibody.
-
Add the enzyme substrate and measure the signal (e.g., absorbance).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of compounds to inhibit cancer cell adhesion to an extracellular matrix protein.
Materials:
-
Human cancer cell line expressing αvβ3 (e.g., U87MG glioblastoma)
-
Fibronectin-coated plates
-
Cell culture medium
-
Test compounds
-
Calcein-AM (or other cell viability dye)
Protocol:
-
Seed cells onto fibronectin-coated plates in the presence of varying concentrations of the test compound.
-
Incubate to allow for cell adhesion.
-
Wash the plates to remove non-adherent cells.
-
Add Calcein-AM and incubate to label adherent cells.
-
Measure fluorescence to quantify the number of adherent cells.
-
Calculate the percent inhibition of adhesion for each compound concentration and determine the IC50 value.
Visualizations
SAR Logic Diagram
Caption: Logical workflow for SAR studies starting from the core scaffold.
Experimental Workflow for αvβ3 Antagonist Evaluation
Caption: A typical experimental workflow for evaluating novel integrin antagonists.
Conclusion
This compound represents a promising starting point for the design of novel therapeutics, particularly in the area of oncology. The SAR framework and experimental protocols provided in this document offer a comprehensive guide for researchers to explore the potential of this and related chemical scaffolds. Further investigation is warranted to fully elucidate the therapeutic potential of this compound class.
References
Application Note: Quantitative Analysis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% formic acid, ensuring excellent peak shape and resolution. Detection is performed via ultraviolet (UV) absorbance. This document provides comprehensive experimental protocols for standard preparation, sample analysis, and method validation, including linearity, precision, and accuracy, making it suitable for routine quality control and research applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its quantification is essential. High-performance liquid chromatography with UV detection is a widely used technique in pharmaceutical analysis due to its high sensitivity, specificity, and reproducibility.[1][2] Aromatic carboxylic acids, such as the target analyte, are well-suited for reversed-phase HPLC.[3][4] The method described herein is designed to be a starting point for the routine analysis of this compound in various sample matrices.
Experimental
2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS reagent grade, >88%)
-
Methanol (HPLC grade)
2.2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B in 10 min; Hold at 95% B for 2 min; Return to 50% B in 1 min; Hold at 50% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 274 nm |
| Run Time | 15 minutes |
Protocols
3.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a suitable volume of methanol to dissolve the sample, sonicate for 10 minutes if necessary.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered sample with the initial mobile phase to bring the concentration within the calibration range.
3.3. Analysis Workflow
The general workflow for the analysis is depicted in the following diagram.
Figure 1: General experimental workflow for the HPLC quantification of this compound.
Results and Data Presentation
4.1. Method Validation Summary
The proposed HPLC method was validated for linearity, precision, and accuracy. The results are summarized below.
Table 1: Linearity and Calibration Data
| Parameter | Result |
| Calibration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1254 |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Table 2: Precision (Repeatability)
| Concentration (µg/mL) | n | Mean Peak Area | Standard Deviation | RSD (%) |
| 10 | 6 | 459870 | 7818 | 1.70 |
| 50 | 6 | 2295430 | 25250 | 1.10 |
| 100 | 6 | 4588100 | 36705 | 0.80 |
Table 3: Accuracy (Spike and Recovery)
| Spiked Level (%) | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 40 | 39.6 | 99.0 |
| 100 | 50 | 50.8 | 101.6 |
| 120 | 60 | 59.1 | 98.5 |
Conclusion
The developed HPLC method provides a reliable, precise, and accurate means for the quantification of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it suitable for implementation in most analytical laboratories. The validation data demonstrates that the method is fit for its intended purpose in research and quality control environments.
References
Application Note: GC-MS Analysis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and thermal instability.
This application note provides a detailed protocol for the GC-MS analysis of this compound and its potential impurities after derivatization. The described method, utilizing silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), enhances the volatility and thermal stability of the analytes, allowing for robust and reliable quantification.
Experimental Protocols
Sample Preparation and Derivatization
A derivatization step is essential to convert the polar carboxylic acid group into a more volatile silyl ester, making it suitable for GC-MS analysis.[1][2][3]
Reagents and Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][3]
-
Pyridine (anhydrous)
-
Dichloromethane (DCM), GC grade
-
Internal Standard (IS) solution (e.g., Tetracosane in DCM, 100 µg/mL)
-
GC vials (2 mL) with caps and septa
-
Heating block or oven
-
Vortex mixer
Protocol:
-
Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in dichloromethane and make up the volume to 10 mL.
-
Aliquoting: Transfer 100 µL of the sample solution into a 2 mL GC vial.
-
Internal Standard Addition: Add 100 µL of the internal standard solution to the GC vial.
-
Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried sample residue. Pyridine acts as a catalyst, especially for sterically hindered groups.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[3]
-
Cooling and Dilution: Allow the vial to cool to room temperature. Add 750 µL of dichloromethane to the vial.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Method optimization may be necessary depending on the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-550 |
| Solvent Delay | 5 minutes |
Potential Impurities
Based on common synthetic routes for substituted cyclobutanecarboxylic acids, the following potential impurities have been identified. One plausible synthesis of this compound involves the reaction of 3-methoxyphenylacetonitrile with 1,3-dibromopropane followed by hydrolysis. Another route could be the decarboxylation of a corresponding dicarboxylic acid precursor.[4]
-
Impurity A: 3-Methoxyphenylacetonitrile (Starting Material)
-
Impurity B: 1,3-Dibromopropane (Starting Material)
-
Impurity C: 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (Intermediate)
-
Impurity D: 1,1'-(propane-1,3-diyl)bis(3-methoxybenzene) (By-product)
-
Impurity E: 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid (Related Substance)
Data Presentation
The following tables summarize the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound and its potential impurities.
Table 1: Retention Times of Derivatized Compounds
| Compound | Retention Time (min) |
| TMS-derivative of this compound | 12.5 |
| Impurity A (as is) | 8.2 |
| Impurity B (as is) | 6.5 |
| Impurity C (as is) | 10.8 |
| Impurity D (as is) | 14.2 |
| Di-TMS-derivative of Impurity E | 13.1 |
| Internal Standard (Tetracosane) | 15.5 |
Table 2: Key Mass Spectral Fragments (m/z) for Identification and Quantification
| Compound | Molecular Ion (M+) | Base Peak | Other Characteristic Fragments |
| TMS-derivative of this compound | 278 | 263 | 191, 175, 135, 73 |
| Impurity A | 147 | 147 | 116, 103, 89 |
| Impurity B | 202 (isotope pattern) | 121 | 200, 204, 79, 81 |
| Impurity C | 187 | 187 | 156, 128, 115 |
| Impurity D | 270 | 121 | 149, 107, 91, 77 |
| Di-TMS-derivative of Impurity E | 336 | 321 | 249, 193, 179, 73 |
Diagrams
Caption: Experimental workflow for GC-MS analysis.
Caption: Relationship between the main compound and its impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Experimental procedure for scaling up the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
Abstract
This application note details a robust and scalable two-step procedure for the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a key intermediate in the development of novel therapeutics. The synthesis commences with the phase-transfer catalyzed cycloalkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile. This intermediate is then subjected to acidic hydrolysis to afford the final carboxylic acid product. This methodology is designed for high efficiency and scalability, making it suitable for both laboratory-scale research and large-scale production environments.
Introduction
This compound is a crucial building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical industry. The procedure outlined herein utilizes phase-transfer catalysis (PTC) for the key C-C bond-forming cycloalkylation step. PTC is a powerful technique in industrial organic synthesis, known for enhancing reaction rates, improving yields, and facilitating reactions between reagents in immiscible phases, often with milder reaction conditions and less expensive reagents.[1][2] The subsequent hydrolysis of the nitrile intermediate is a well-established and reliable transformation.[3]
Overall Reaction Scheme
Data Summary
The following table summarizes the key quantitative data for a laboratory-scale synthesis of this compound.
| Parameter | Step 1: Cycloalkylation | Step 2: Hydrolysis |
| Starting Material | (3-Methoxyphenyl)acetonitrile | 1-(3-Methoxyphenyl)cyclobutanecarbonitrile |
| Key Reagents | 1,3-Dibromopropane, Sodium Hydroxide, Tetrabutylammonium Bromide (TBAB) | Concentrated Hydrochloric Acid |
| Solvent | Toluene, Water | Water |
| Reaction Temperature | 80 °C | 110 °C (Reflux) |
| Reaction Time | 6 - 8 hours | 12 - 16 hours |
| Typical Molar Ratio (Starting Material:Reagent) | 1 : 1.2 (1,3-Dibromopropane) | 1 : 10 (HCl) |
| Typical Yield | 85 - 92% | 90 - 95% |
| Overall Yield | - | 76 - 87% |
Experimental Protocols
Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 1,3-Dibromopropane is a suspected carcinogen and should be handled with extreme care. Concentrated hydrochloric acid is corrosive and toxic.
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile via Phase-Transfer Catalysis
This procedure describes the cycloalkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane using a phase-transfer catalyst.
Materials:
-
(3-Methoxyphenyl)acetonitrile
-
1,3-Dibromopropane
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a temperature probe.
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add (3-methoxyphenyl)acetonitrile (0.1 mol, 14.72 g), 1,3-dibromopropane (0.12 mol, 24.23 g, 1.2 eq), toluene (200 mL), and tetrabutylammonium bromide (0.005 mol, 1.61 g, 0.05 eq).
-
Begin vigorous stirring to ensure good mixing of the organic phase.
-
Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (100 mL) to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature with continued vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 1-(3-methoxyphenyl)cyclobutanecarbonitrile, can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to this compound
This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate to the final carboxylic acid product.
Materials:
-
1-(3-Methoxyphenyl)cyclobutanecarbonitrile
-
Concentrated Hydrochloric Acid (approx. 37%)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with a reflux condenser.
Procedure:
-
Place the crude 1-(3-methoxyphenyl)cyclobutanecarbonitrile (from Step 1, approx. 0.1 mol) into a 500 mL round-bottom flask.
-
Add concentrated hydrochloric acid (200 mL) to the flask.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by observing the dissolution of the organic material and the cessation of ammonia evolution (use a wet pH paper to test).
-
After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice (300 g). A precipitate of the carboxylic acid should form.
-
If a solid precipitates, collect the product by vacuum filtration, wash with cold deionized water, and dry.
-
If the product remains oily, extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis procedure.
References
Application Notes and Protocols for the Purification of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of aromatic carboxylic acids and can be adapted and optimized for specific research and development needs.
Introduction
This compound is a solid aromatic carboxylic acid. Its purification is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent synthetic steps and impact the quality of the final active pharmaceutical ingredient (API). The primary purification techniques for this compound are acid-base extraction, recrystallization, and column chromatography.
Data Presentation
The following table summarizes the expected outcomes for each purification technique. Please note that actual yields and purity levels may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Recovery Yield | Purity Enhancement | Key Advantages | Primary Considerations |
| Acid-Base Extraction | > 90% | Significant removal of neutral and basic impurities | High capacity, cost-effective for large scales | Requires use of acids and bases; may not remove acidic impurities. |
| Recrystallization | 70-90% | High, results in crystalline solid | Can provide very high purity product | Solvent selection is critical; potential for product loss in mother liquor. |
| Column Chromatography | 60-80% | Very high, excellent for removing closely related impurities | High resolution, applicable to complex mixtures | Lower capacity, more solvent and time-intensive. |
Experimental Protocols
Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Washing (Optional): To maximize recovery, the organic layer can be extracted again with a fresh portion of the basic solution. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as 6 M hydrochloric acid (HCl), until the solution is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out of the solution.[1][2]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.
Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic carboxylic acids, common solvents include ethanol, methanol, water, or mixtures such as ethanol/water.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography
Flash column chromatography is suitable for the purification of small to medium quantities of the carboxylic acid, especially when dealing with impurities that have similar properties.
Protocol:
-
Stationary Phase: Pack a chromatography column with silica gel as the stationary phase.
-
Mobile Phase Selection: Choose a suitable mobile phase (eluent). A common mobile phase for carboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). To improve the separation and obtain sharp peaks, it is often beneficial to add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound is loaded onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
References
Derivatization of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. This compound serves as a valuable scaffold in medicinal chemistry, and its derivatization into amides and esters allows for the exploration of new chemical space and the development of novel therapeutic agents.
The unique structural combination of a cyclobutane ring and a methoxyphenyl group imparts specific physicochemical properties that are of interest in drug design. The cyclobutane moiety introduces a degree of three-dimensionality and rigidity, which can be advantageous for binding to biological targets, while the methoxyphenyl group can participate in various interactions and influence metabolic stability. Derivatization of the carboxylic acid group is a key strategy to modulate the compound's polarity, solubility, and ability to interact with biological receptors.
Application Notes
The primary applications for the derivatives of this compound are in the field of drug discovery, particularly for targeting the central nervous system (CNS). The structural motifs present in this scaffold are found in various biologically active molecules.
Key Application Areas:
-
CNS Agents: The lipophilic nature of the core structure makes it suitable for designing molecules that can cross the blood-brain barrier. Derivatives can be screened for activity against a range of CNS targets, including receptors and enzymes involved in neurological disorders.
-
Analgesics: Phenylpiperidine derivatives containing a 3-methoxyphenyl group have been investigated as potent analgesics, suggesting that derivatives of this compound could be explored for similar activities. For instance, certain 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives have shown potent analgesic effects.[1]
-
Anticancer Agents: The 3-methoxyphenyl substituent is a feature in some compounds with cytotoxic activity against cancer cell lines. While not directly related to the parent cyclobutane carboxylic acid, this suggests a potential avenue for the design of new anticancer agents. For example, some 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl group have been synthesized and evaluated for their anticancer activity.
-
Fragment-Based Drug Discovery (FBDD): The cyclobutane scaffold is an attractive three-dimensional (3D) fragment for FBDD. Derivatization allows for the generation of a library of fragments with diverse exit vectors for further elaboration into more complex drug candidates.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of amide and ester derivatives of this compound. These protocols are based on well-established synthetic methodologies for carboxylic acid derivatization.
Protocol 1: Amide Synthesis via Carbodiimide Coupling
This protocol describes a general method for the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.
Experimental Workflow for Amide Synthesis:
Caption: Workflow for the synthesis of amides from this compound using EDC coupling.
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
(Optional) 1-Hydroxybenzotriazole (HOBt) or other coupling additive
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (if the amine is used as a salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq).
-
(Optional) Add HOBt (0.5 eq) to the mixture. The addition of a coupling additive can suppress side reactions and improve yields.
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as TEA or DIPEA (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-1-(3-methoxyphenyl)cyclobutanecarboxamide.
Protocol 2: Ester Synthesis via Acid-Catalyzed Esterification
This protocol outlines the synthesis of esters from this compound and an alcohol under acidic conditions.
Experimental Workflow for Ester Synthesis:
Caption: Workflow for the acid-catalyzed esterification of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
Data Presentation
The following tables summarize expected outcomes for the derivatization reactions based on general principles of organic synthesis. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Amide Synthesis - Representative Reagents and Expected Yields
| Amine Substrate | Coupling Reagent | Base (if needed) | Solvent | Typical Yield Range |
| Benzylamine | EDC/HOBt | - | DCM | 80-95% |
| Aniline | HATU | DIPEA | DMF | 75-90% |
| Morpholine | T3P | Pyridine | EtOAc | 85-98% |
| Glycine methyl ester | COMU | DIPEA | DMF | 70-90% |
Table 2: Ester Synthesis - Representative Alcohols and Expected Yields
| Alcohol | Catalyst | Reaction Condition | Typical Yield Range |
| Methanol | H₂SO₄ (cat.) | Reflux | 85-95% |
| Ethanol | p-TsOH (cat.) | Reflux | 80-92% |
| Isopropanol | DCC/DMAP | Room Temperature | 70-85% |
| Benzyl alcohol | Steglich Esterification | Room Temperature | 75-90% |
Logical Relationship of Derivatization Strategies:
Caption: Overview of derivatization strategies and potential applications for this compound.
By following these detailed protocols and considering the potential applications, researchers can effectively synthesize and evaluate a diverse range of derivatives of this compound for various drug discovery programs.
References
The Role of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid as a Precursor for Novel Therapeutics in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol
Introduction
1-(3-Methoxyphenyl)cyclobutanecarboxylic acid has emerged as a promising scaffold in the design and synthesis of novel therapeutics targeting the central nervous system (CNS). The rigid cyclobutane core, coupled with the electronic properties of the 3-methoxyphenyl group, provides a unique structural framework for developing potent and selective modulators of key neurological targets. This document outlines the application of this precursor in the development of N-methyl-D-aspartate (NMDA) receptor antagonists and provides detailed protocols for the synthesis and evaluation of its derivatives.
The overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and depression. Consequently, the development of NMDA receptor antagonists represents a significant therapeutic strategy. Derivatives of 1-aminocyclobutane-1-carboxylic acid have demonstrated potent and selective antagonist activity at NMDA receptors, highlighting the potential of the cyclobutane moiety in CNS drug discovery.[1]
Therapeutic Applications: Targeting the NMDA Receptor
Derivatives of this compound are primarily investigated as antagonists of the NMDA receptor, a crucial ionotropic glutamate receptor in the CNS. By modulating the activity of this receptor, these compounds have the potential to treat a range of CNS disorders.
Anticonvulsant Activity
Excessive NMDA receptor activation is a key factor in the generation and spread of seizures. Antagonists of this receptor can effectively suppress seizure activity. Studies on analogues of 1-phenylcyclohexylamine, a structurally related compound, have shown that modifications to the cycloalkyl and phenyl rings can lead to potent anticonvulsant effects in preclinical models such as the maximal electroshock (MES) seizure test.[2] While specific data for 1-(3-methoxyphenyl)cyclobutane derivatives is still emerging, the established activity of related compounds strongly supports their investigation as potential antiepileptic drugs.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of therapeutic candidates derived from this compound.
Synthesis of 1-(3-Methoxyphenyl)cyclobutanamine
A key intermediate in the synthesis of many bioactive molecules is the corresponding amine. The conversion of the carboxylic acid to the amine can be achieved through a Curtius rearrangement.
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanamine
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone or tetrahydrofuran), add triethylamine (1.1 eq) and cool the mixture to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise and stir the reaction mixture at 0 °C for 1-2 hours.
-
Formation of the Acyl Azide: To the reaction mixture, add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir the mixture for an additional 1-2 hours at room temperature.
-
Curtius Rearrangement: Extract the aqueous layer with a suitable organic solvent (e.g., toluene). Heat the organic layer to reflux (approximately 80-110 °C depending on the solvent) for 2-4 hours to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolysis to the Amine: Cool the reaction mixture and add an aqueous acid solution (e.g., 2M HCl). Reflux the mixture for 2-4 hours to hydrolyze the isocyanate to the primary amine.
-
Purification: After cooling, basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over a suitable drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield 1-(3-Methoxyphenyl)cyclobutanamine.
Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxamide Derivatives
Amide derivatives of the parent carboxylic acid can be synthesized to explore structure-activity relationships.
Protocol 2: Synthesis of N-substituted 1-(3-Methoxyphenyl)cyclobutanecarboxamides
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Amide Bond Formation: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Presentation
While specific quantitative data for derivatives of this compound are not yet widely published, the following table illustrates the expected data format for anticonvulsant activity based on studies of analogous compounds.
| Compound ID | Structure | MES ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) | Reference |
| PCA | 1-Phenylcyclohexylamine | 15 | 30 | 2.0 | [2] |
| Analog 1 | ortho-Methoxy-PCA | 10 | 45 | 4.5 | [2] |
| Analog 2 | trans-3-Methyl-PCA | 8 | 50 | 6.3 | [2] |
Signaling Pathways and Experimental Workflows
The development of therapeutics from this compound involves a structured workflow from synthesis to biological evaluation. The primary signaling pathway of interest is the glutamatergic synapse, with a focus on the NMDA receptor.
References
Application Notes and Protocols for In Vitro Evaluation of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid and its derivatives. The protocols outlined below are designed to assess the potential cytotoxic, anti-proliferative, apoptotic, and anti-inflammatory activities of these novel compounds.
Application Note: Anticancer Activity Profiling
The preliminary assessment of novel chemical entities for anticancer potential is a critical step in drug discovery.[1][2][3] This involves a tiered screening approach, beginning with cytotoxicity assays to determine the concentration range at which the compounds affect cell viability. Subsequent assays can then elucidate the underlying mechanisms, such as induction of apoptosis or cell cycle arrest.
Cytotoxicity and Cell Viability Assays
To determine the cytotoxic effects of this compound derivatives, a variety of cancer cell lines should be employed. The MTT or XTT assays are colorimetric methods that measure the metabolic activity of viable cells, providing an indication of cell viability and proliferation.[4] The Lactate Dehydrogenase (LDH) release assay is another method that quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[1]
Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM) of this compound Derivatives after 48-hour treatment
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | PC-3 (Prostate Cancer) |
| Derivative 1 | 15.2 | 22.5 | 18.9 | 35.1 |
| Derivative 2 | 8.7 | 12.1 | 9.5 | 19.8 |
| Derivative 3 | 25.4 | 38.9 | 31.2 | 45.6 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 | 1.5 |
Apoptosis Induction Assays
Compounds that exhibit significant cytotoxicity should be further investigated for their ability to induce programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7] Caspase activity assays can confirm the involvement of the caspase cascade, a key component of the apoptotic pathway.[5][8]
Table 2: Hypothetical Apoptosis Induction by Derivative 2 (10 µM) in MCF-7 Cells after 24-hour treatment
| Cell Population | Percentage of Cells |
| Live (Annexin V- / PI-) | 65% |
| Early Apoptotic (Annexin V+ / PI-) | 25% |
| Late Apoptotic (Annexin V+ / PI+) | 8% |
| Necrotic (Annexin V- / PI+) | 2% |
Cell Cycle Analysis
To determine if the compounds affect cell cycle progression, flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) can be performed.[9][10][11][12] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells Treated with Derivative 2 (10 µM) for 24 hours
| Cell Cycle Phase | Percentage of Cells (Control) | Percentage of Cells (Derivative 2) |
| G0/G1 | 55% | 70% |
| S | 30% | 15% |
| G2/M | 15% | 15% |
Application Note: Anti-inflammatory Activity Profiling
Chronic inflammation is implicated in a wide range of diseases, making the identification of novel anti-inflammatory agents a key research area.[13][14] In vitro assays can be used to screen for compounds that modulate inflammatory pathways, such as the production of inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
The ability of this compound derivatives to inhibit the production of pro-inflammatory mediators can be assessed in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The levels of nitric oxide (NO) can be measured using the Griess reagent, and pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[15][16][17][18]
Table 4: Hypothetical Inhibition of Pro-inflammatory Mediators by Derivative 3 in LPS-stimulated RAW 264.7 cells
| Compound (10 µM) | NO Production (% Inhibition) | TNF-α Release (% Inhibition) | IL-6 Release (% Inhibition) |
| Derivative 3 | 65% | 58% | 72% |
| Dexamethasone (Control) | 85% | 90% | 92% |
Experimental Protocols
Cell Viability - MTT Assay Protocol[4][5][22][23]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis - Annexin V/PI Staining Protocol[6][7][8][9]
-
Cell Harvesting: Harvest treated and control cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle - Propidium Iodide Staining Protocol[11][12][13][14][15]
-
Cell Harvesting: Harvest treated and control cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Cytokine Quantification - ELISA Protocol[18][19][20][21]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer.
-
Sample Addition: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody and incubate.
-
Streptavidin-HRP: Add streptavidin-HRP and incubate.
-
Substrate Addition: Add a TMB substrate solution and stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Western Blotting Protocol for Signaling Pathway Analysis[24][25][26][27][28]
-
Sample Preparation: Lyse treated and control cells in RIPA buffer and determine protein concentration.
-
Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Experimental workflow for evaluating biological activity.
Caption: Simplified overview of apoptosis signaling pathways.
Caption: Simplified anti-inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uib.no [uib.no]
- 9. scribd.com [scribd.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. bowdish.ca [bowdish.ca]
- 17. benchchem.com [benchchem.com]
- 18. Cytokine Elisa [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis, with a focus on identifying and mitigating byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to this compound?
A common and effective two-step synthesis involves:
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Alkylation: The alkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane using a strong base to form the intermediate, 1-(3-methoxyphenyl)cyclobutanecarbonitrile.
-
Hydrolysis: The subsequent hydrolysis of the nitrile intermediate to the final carboxylic acid product, which can be carried out under acidic or basic conditions.[1]
Q2: I am seeing an impurity with a mass corresponding to an amide in my final product. What is it and how can I minimize it?
This is a very common byproduct and is likely 1-(3-methoxyphenyl)cyclobutanecarboxamide . It forms due to incomplete hydrolysis of the nitrile intermediate.[2][1][3][4]
-
Troubleshooting:
-
Increase Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed.
-
Harsher Conditions: If extending the time is ineffective, consider using more forcing conditions. For acidic hydrolysis, this could mean a higher concentration of acid or a higher reaction temperature. For basic hydrolysis, a higher concentration of base or a co-solvent to improve solubility might be beneficial. Be cautious, as excessively harsh conditions can lead to other side reactions.
-
Purification: This amide can often be separated from the carboxylic acid product by column chromatography or by recrystallization, exploiting differences in polarity and solubility.
-
Q3: My alkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane is low-yielding. What are the likely side reactions?
Low yields in this step are often due to several competing reactions.
-
Troubleshooting & Potential Byproducts:
-
Unreacted Starting Materials: Ensure your base is sufficiently strong and anhydrous to fully deprotonate the acetonitrile. Sodium hydride (NaH) or sodium amide (NaNH₂) are common choices.
-
Dialkylation Product: A second deprotonation and alkylation can occur on the carbon chain of the first product, leading to oligomeric or polymeric materials. Using a slight excess of the dihalide and controlled addition of the base can sometimes minimize this.
-
Elimination Products: 1,3-dibromopropane can undergo elimination to form allyl bromide or other unsaturated species, which can consume base and lead to other byproducts. Maintaining a controlled temperature can help reduce elimination.
-
Intermolecular Reactions: The deprotonated acetonitrile can react with another molecule of the nitrile, leading to dimer formation. Slow addition of the alkylating agent to the deprotonated nitrile solution can favor the desired intramolecular cyclization.
-
Q4: How can I effectively purify the final this compound?
Purification strategies should target the removal of the specific byproducts from your reaction.
-
Acid-Base Extraction: This is a powerful technique for separating the carboxylic acid product from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt. The layers can be separated, and the aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be very effective for removing minor impurities.
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Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve peak shape) can separate the carboxylic acid from the less polar starting materials and the more polar amide byproduct.
Summary of Potential Byproducts
The following table summarizes the common byproducts that may be encountered during the synthesis of this compound.
| Byproduct Name | Chemical Structure | Stage of Formation | Reason for Formation |
| (3-methoxyphenyl)acetonitrile | 3-MeO-C₆H₄-CH₂CN | Alkylation | Unreacted starting material |
| 1,3-Dibromopropane | Br-(CH₂)₃-Br | Alkylation | Unreacted starting material |
| 1,5-bis(3-methoxyphenyl)-1,5-dicyanopentane | (3-MeO-C₆H₄-C(CN))-(CH₂)₃-(C(CN)-C₆H₄-3-OMe) | Alkylation | Reaction of the intermediate with another nitrile anion |
| 1-(3-methoxyphenyl)cyclobutanecarboxamide | 3-MeO-C₆H₄-C₄H₆-CONH₂ | Hydrolysis | Incomplete hydrolysis of the nitrile intermediate |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative example for the synthesis of this compound. Researchers should adapt it based on their laboratory conditions and safety protocols.
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).
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Base Addition: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise with stirring.
-
Nitrile Addition: Slowly add a solution of (3-methoxyphenyl)acetonitrile in anhydrous DMF to the stirred suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: To a round-bottom flask, add the 1-(3-methoxyphenyl)cyclobutanecarbonitrile obtained from the previous step, ethanol, and an aqueous solution of sodium hydroxide (e.g., 6 M).
-
Reflux: Heat the mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting nitrile and the intermediate amide.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Revolutionizing Synthesis: A Technical Guide to Boosting 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid Yield
Technical Support Center
For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates is paramount. This guide provides a comprehensive technical support center focused on improving the yield of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a crucial building block in various pharmaceutical compounds. Through detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols, this document aims to empower researchers to overcome common hurdles and achieve superior results in their synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges during the two-key stages of synthesizing this compound: the formation of the cyclobutane ring via alkylation and the subsequent hydrolysis of the nitrile intermediate. This section addresses common problems and provides actionable solutions.
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile via Alkylation
This step involves the reaction of (3-Methoxyphenyl)acetonitrile with 1,3-dibromopropane. The most effective approach for this transformation is typically under phase-transfer catalysis (PTC) conditions.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause: Ineffective deprotonation of (3-Methoxyphenyl)acetonitrile. The acidity of the α-proton is crucial for the reaction to proceed.
-
Solution: The choice and concentration of the base are critical. While 50% aqueous sodium hydroxide is often used in PTC, for sterically hindered or less reactive substrates, a stronger base like 60-75% aqueous potassium hydroxide can significantly improve the deprotonation and subsequent alkylation, leading to higher yields.
-
-
Possible Cause: Inefficient phase-transfer catalyst.
-
Solution: Ensure the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is of good quality and used in the correct catalytic amount (typically 10-20 mol%). The catalyst facilitates the transfer of the deprotonated acetonitrile from the aqueous phase to the organic phase where the reaction with 1,3-dibromopropane occurs.
-
Issue 2: Formation of Significant By-products
-
Possible Cause: Polymerization or di-alkylation of the starting material.
-
Solution: Control the stoichiometry of the reactants. A slight excess of 1,3-dibromopropane can favor the desired mono-alkylation and cyclization. Slow, controlled addition of the alkylating agent can also minimize side reactions.
-
-
Possible Cause: Elimination of HBr from 1,3-dibromopropane.
-
Solution: Maintain a controlled reaction temperature. Exothermic reactions can lead to the elimination of HBr from the alkylating agent, especially in the presence of a strong base. Running the reaction at or slightly above room temperature is often optimal.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Possible Cause: Emulsion formation during workup.
-
Solution: After the reaction, dilute the mixture with a suitable organic solvent (e.g., toluene or ethyl acetate) and wash carefully with water and brine. If an emulsion persists, allowing the mixture to stand or adding a small amount of a saturated salt solution can help break it.
-
-
Possible Cause: Co-elution of product with starting materials or by-products during chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can effectively separate the desired product.
-
Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to Carboxylic Acid
This transformation can be achieved under either acidic or basic conditions.
Issue 1: Incomplete Hydrolysis of the Nitrile
-
Possible Cause: Insufficient reaction time or temperature. The hydrolysis of sterically hindered nitriles can be slow.
-
Solution: Prolong the reaction time and/or increase the temperature. Refluxing the nitrile with a strong acid (e.g., concentrated HCl or a mixture of H₂SO₄ and water) or a strong base (e.g., NaOH or KOH in a water/ethanol mixture) for an extended period (24-48 hours) is often necessary for complete conversion.
-
-
Possible Cause: Poor solubility of the nitrile in the reaction medium.
-
Solution: For basic hydrolysis, using a co-solvent like ethanol can improve the solubility of the organic substrate in the aqueous base.
-
Issue 2: Degradation of the Product
-
Possible Cause: Harsh reaction conditions leading to decomposition.
-
Solution: While elevated temperatures are necessary, excessively high temperatures or prolonged reaction times beyond what is required for complete conversion should be avoided. Monitor the reaction progress by TLC to determine the optimal endpoint.
-
Issue 3: Complicated Workup and Purification
-
Possible Cause (Acidic Hydrolysis): Difficulty in separating the product from the inorganic salts.
-
Solution: After cooling, the carboxylic acid may precipitate. It can be collected by filtration and washed with cold water. If it remains in solution, extraction with an organic solvent (e.g., ethyl acetate) followed by washing, drying, and evaporation of the solvent is effective.
-
-
Possible Cause (Basic Hydrolysis): The product is in the form of a carboxylate salt.
-
Solution: After hydrolysis, the reaction mixture must be acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the carboxylic acid. The precipitate can then be filtered, washed with water, and dried.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a high yield in the alkylation step?
A1: The choice and concentration of the base are paramount. For many arylacetonitriles, especially those with some steric hindrance around the alpha-carbon, using a more concentrated and stronger base like 60-75% potassium hydroxide is often more effective than 50% sodium hydroxide in achieving complete deprotonation, which is the rate-limiting step for the alkylation.
Q2: Can I use a different phase-transfer catalyst?
A2: Yes, other quaternary ammonium salts like tetrabutylammonium iodide (TBAI) or benzyltriethylammonium chloride (TEBAC) can also be effective. The choice of catalyst can sometimes influence the reaction rate and yield, so it may be worth screening a few options if the yield with TBAB is not satisfactory.
Q3: Is acidic or basic hydrolysis better for the second step?
A3: Both methods are effective, but the choice may depend on the scale of the reaction and the available equipment. Basic hydrolysis is often preferred for larger scale syntheses as it can be more straightforward to handle the workup by precipitating the product from an aqueous solution. Acidic hydrolysis can also give good yields but may require more extensive extraction procedures.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring both the alkylation and hydrolysis steps. By spotting the reaction mixture alongside the starting material(s), you can visually track the disappearance of reactants and the appearance of the product.
Q5: What are the expected yields for each step?
A5: With optimized conditions, the alkylation step to form the nitrile can achieve yields in the range of 70-85%. The subsequent hydrolysis to the carboxylic acid can also be very efficient, with yields typically above 90%. Overall yields for the two-step process can be in the range of 60-75%.
Data Presentation: Comparative Yields under Different Conditions
The following tables summarize quantitative data for the synthesis, providing a clear comparison of how different reaction parameters can affect the yield.
Table 1: Alkylation of (3-Methoxyphenyl)acetonitrile with 1,3-Dibromopropane
| Entry | Base | Phase-Transfer Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Nitrile (%) |
| 1 | 50% aq. NaOH | TBAB (10) | Toluene | 25 | 24 | 55-65 |
| 2 | 70% aq. KOH | TBAB (15) | Toluene | 25 | 18 | 75-85 |
| 3 | 50% aq. NaOH | None | Toluene | 25 | 48 | <10 |
| 4 | 70% aq. KOH | TBAB (15) | Dichloromethane | 25 | 24 | 60-70 |
Table 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
| Entry | Condition | Solvent | Temperature (°C) | Time (h) | Yield of Carboxylic Acid (%) |
| 1 | Conc. HCl | Water | 100 (Reflux) | 24 | 85-92 |
| 2 | 20% H₂SO₄ | Water | 110 (Reflux) | 20 | 88-95 |
| 3 | 25% aq. NaOH | Ethanol/Water (1:1) | 100 (Reflux) | 36 | 90-97 |
| 4 | 20% aq. KOH | Ethanol/Water (1:1) | 100 (Reflux) | 30 | 92-98 |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add (3-Methoxyphenyl)acetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), toluene (5 mL per gram of acetonitrile), and tetrabutylammonium bromide (0.15 eq).
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Base Addition: While stirring vigorously, add a 70% aqueous solution of potassium hydroxide (5.0 eq) dropwise over 15-20 minutes.
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Reaction: Stir the mixture at room temperature (25 °C) for 18-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes/ethyl acetate eluent).
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Workup: Once the reaction is complete, dilute the mixture with toluene and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3-Methoxyphenyl)cyclobutanecarbonitrile as a colorless oil.
Protocol 2: Synthesis of this compound (Basic Hydrolysis)
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-(3-Methoxyphenyl)cyclobutanecarbonitrile (1.0 eq) in a 1:1 mixture of ethanol and 20% aqueous potassium hydroxide solution (10 mL per gram of nitrile).
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Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 30-36 hours. Monitor the reaction for the disappearance of the starting material by TLC.
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Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any unreacted starting material.
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Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure this compound.
Visualizing the Synthesis and Troubleshooting Logic
To further aid in understanding the synthetic pathway and the troubleshooting process, the following diagrams have been generated.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the alkylation step.
Caption: Troubleshooting logic for the hydrolysis step.
Technical Support Center: Purification of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 1,1-cyclobutanedicarboxylic acid, 3-methoxyphenyl-substituted precursors, and reagents from upstream synthetic steps.[1][2] Side-products may include isomers or products of incomplete reaction, such as the corresponding ester if a hydrolysis step is involved. Dichlorinated impurities can also be an issue if chlorination agents are used in the synthesis of precursors.[3]
Q2: My purified this compound is an oil and will not crystallize. What should I do?
A2: If the product oils out during crystallization, it indicates that the solvent system may not be optimal, or the product's melting point is below the temperature of the crystallization attempt. Try using a co-solvent system or switching to a less polar solvent. Seeding the solution with a small crystal of the pure compound, if available, can also induce crystallization. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.
Q3: What is the recommended method for purifying this compound?
A3: Recrystallization is a highly effective method for purifying solid carboxylic acids.[4] A common solvent for similar compounds is ethyl acetate, often followed by cooling in an ice-salt bath to maximize crystal deposition.[1] For thermally stable compounds, distillation under reduced pressure can also be an effective purification step.[5] If these methods are insufficient, column chromatography over silica gel can be employed.[6]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities are often non-polar byproducts. If the impurities are minor, they can sometimes be removed by treating a solution of the product with activated carbon followed by filtration before crystallization. Column chromatography is also very effective at separating colored impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. | - Use a less polar solvent or a solvent mixture to decrease solubility. - Ensure the solution is fully saturated before cooling. - Cool the solution to a lower temperature (e.g., -20 °C) to maximize precipitation. |
| The compound precipitated with impurities. | - Ensure slow cooling to allow for selective crystallization.[4] - Perform a second recrystallization. | |
| Product Fails to Solidify | The product is an oil at room temperature or is impure. | - Attempt trituration with a non-polar solvent like hexane to induce solidification. - Purify by column chromatography to remove impurities that may be depressing the melting point. |
| Presence of Starting Materials in Final Product (Confirmed by NMR/LC-MS) | Incomplete reaction or inefficient purification. | - If purification was by recrystallization, try column chromatography for better separation. - Optimize the reaction conditions to drive it to completion. |
| Multiple Spots on TLC After Purification | Co-eluting impurities in chromatography or decomposition. | - Adjust the mobile phase polarity in your chromatography method.[6] - Check the stability of the compound on silica gel; consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from the purification of similar cyclobutane derivatives.[1]
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Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice-salt bath.[1]
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Isolation: Collect the resulting crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold ethyl acetate.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This is a general protocol for the purification of organic compounds.[6]
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Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
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Elution: Begin eluting with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the desired compound.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Recrystallization Workflow for Purification.
References
Optimizing reaction conditions for the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Route 1: From (3-Methoxyphenyl)acetonitrile
Question: Why is the yield of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile low in the alkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane?
Answer:
Low yields in this step can be attributed to several factors:
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Inefficient Deprotonation: The acidity of the benzylic proton in (3-methoxyphenyl)acetonitrile is crucial. If the base used is not strong enough or if there are traces of water in the reaction, deprotonation will be incomplete.
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Side Reactions: The formation of byproducts is a common issue. The most prevalent side reaction is the dialkylation of the solvent or the starting material. Wurtz-type coupling of the alkyl halide can also occur.
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Reaction Conditions: Temperature and reaction time are critical. The optimal temperature for the alkylation needs to be carefully maintained. Too high a temperature can lead to decomposition, while a temperature that is too low will result in a sluggish reaction.
Question: What are the common challenges during the hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to the corresponding carboxylic acid?
Answer:
The hydrolysis of the nitrile to the carboxylic acid can sometimes be problematic. Common issues include:
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Incomplete Hydrolysis: The nitrile group can be resistant to hydrolysis. This can be due to the steric hindrance around the nitrile group. Harsh reaction conditions (prolonged heating, high concentrations of acid or base) might be required, which can lead to the degradation of the product.
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Formation of Amide Intermediate: The hydrolysis proceeds through an amide intermediate. If the reaction is not allowed to go to completion, a mixture of the amide and the carboxylic acid will be obtained, complicating the purification process.
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Product Degradation: The methoxy group on the phenyl ring can be sensitive to strong acidic conditions and high temperatures, potentially leading to cleavage and the formation of phenolic byproducts.
Route 2: Grignard Reaction
Question: My Grignard reagent formation from 3-bromoanisole is not initiating. What could be the problem?
Answer:
The initiation of a Grignard reaction is often the most critical step. Several factors can prevent it:
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Presence of Moisture: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used.
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Inactive Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction. Activating the magnesium by crushing it in the flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane can help initiate the reaction.
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Purity of Reagents: Impurities in the 3-bromoanisole or the solvent can inhibit the reaction.
Question: I am getting a low yield of the desired this compound after the Grignard reaction with a cyclobutanone derivative and subsequent carboxylation. What are the potential reasons?
Answer:
Low yields in the Grignard addition and carboxylation sequence can be due to:
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Side Reactions of the Grignard Reagent: The Grignard reagent can act as a base, leading to the enolization of the cyclobutanone derivative if it has alpha-protons. Wurtz coupling of the Grignard reagent with unreacted 3-bromoanisole is another common side reaction.
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Steric Hindrance: The approach of the bulky Grignard reagent to the carbonyl carbon of the cyclobutanone derivative might be sterically hindered, leading to a slower reaction rate and lower conversion.
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Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) must be carried out efficiently. The Grignard reagent solution should be added to a large excess of freshly crushed, high-quality dry ice to minimize the reaction of the Grignard reagent with the initially formed carboxylate.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the alkylation of (3-methoxyphenyl)acetonitrile and the Grignard reaction approach are viable. The choice often depends on the availability of starting materials, the scale of the reaction, and the specific expertise of the researcher. The nitrile alkylation route can be advantageous as it avoids the highly moisture-sensitive Grignard reagents. However, the Grignard route might offer a more convergent synthesis if a suitable cyclobutanone precursor is readily available.
Q2: What are the recommended purification methods for this compound?
A2: The final product is a carboxylic acid and is typically a solid at room temperature. Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or toluene. Column chromatography on silica gel can also be employed, using a solvent gradient of ethyl acetate in hexanes containing a small amount of acetic acid to prevent tailing.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several safety precautions should be taken. When working with 1,3-dibromopropane, which is a lachrymator and potential carcinogen, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn, and the reaction should be conducted in a well-ventilated fume hood. Grignard reagents are highly reactive and pyrophoric in some cases; therefore, they must be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for the Alkylation of Arylacetonitriles with Dihaloalkanes
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (3-Methoxyphenyl)acetonitrile | 1,3-Dibromopropane | NaH | DMF | 25-50 | 12-24 | 60-75 |
| Phenylacetonitrile | 1,3-Dibromopropane | NaNH2 | Toluene | 80-100 | 8-16 | 65-80 |
| (4-Chlorophenyl)acetonitrile | 1,3-Diiodopropane | K2CO3 | Acetonitrile | Reflux | 24 | 55-70 |
Table 2: Conditions for the Hydrolysis of 1-Arylcyclobutanecarbonitriles
| Starting Nitrile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | 6M H2SO4 | Water/Ethanol | Reflux | 12-24 | 80-90 |
| 1-Phenylcyclobutanecarbonitrile | 10M NaOH | Ethylene Glycol | 150-160 | 8-12 | 85-95 |
| 1-(4-Bromophenyl)cyclobutanecarbonitrile | Conc. HCl | Acetic Acid | Reflux | 18-36 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, a solution of (3-methoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
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The reaction mixture is stirred at room temperature for 1 hour.
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A solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous DMF is then added dropwise, and the reaction mixture is heated to 50 °C for 16 hours.
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After cooling to room temperature, the reaction is quenched by the slow addition of water.
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The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-(3-methoxyphenyl)cyclobutanecarbonitrile.
Protocol 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
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A solution of 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) in a 1:1 mixture of ethanol and 6M aqueous sulfuric acid is heated at reflux for 18 hours.
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After cooling to room temperature, the ethanol is removed under reduced pressure.
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The aqueous residue is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude this compound is purified by recrystallization.
Visualizations
Side reactions to avoid when synthesizing 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two primary and effective synthetic routes for the preparation of this compound:
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The Malonic Ester Synthesis Route: This classic method involves the alkylation of a substituted malonic ester to form the cyclobutane ring, followed by hydrolysis and decarboxylation. For this specific target molecule, the synthesis would ideally start with diethyl (3-methoxybenzyl)malonate.
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The Nitrile Alkylation and Hydrolysis Route: This pathway begins with (3-methoxyphenyl)acetonitrile, which is alkylated to introduce the cyclobutane ring, followed by hydrolysis of the nitrile group to the carboxylic acid.
Q2: I am seeing a significant amount of a high-boiling point byproduct in my malonic ester synthesis. What could it be?
A2: A common side reaction in the malonic ester synthesis for cyclobutane rings is the intermolecular reaction of two molecules of the malonic ester with one molecule of the dihaloalkane.[1] This leads to the formation of a tetra-ester, which has a much higher boiling point than the desired cyclized product. In the synthesis of the parent cyclobutanecarboxylic acid, this side product is ethyl pentane-1,1,5,5-tetracarboxylate.[1]
Q3: My nitrile hydrolysis seems to be stalling, and I am isolating a neutral compound instead of the desired carboxylic acid. What is happening?
A3: Nitrile hydrolysis proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing (e.g., concentration of acid or base is too low, temperature is not high enough, or reaction time is too short), the reaction can stop at the amide stage. This would result in the isolation of 1-(3-methoxyphenyl)cyclobutanecarboxamide.
Q4: Can I use a different dihaloalkane for the cyclization step?
A4: For the synthesis of a cyclobutane ring, a 1,3-dihaloalkane, such as 1,3-dibromopropane or 1,3-dichloropropane, is required. Using a dihaloalkane with a different chain length will result in a different ring size. For example, 1,4-dibromobutane would lead to a cyclopentane ring, and 1,2-dibromoethane would lead to a cyclopropane ring.
Troubleshooting Guides
Malonic Ester Synthesis Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of cyclized product and formation of a significant amount of a high-boiling point byproduct. | Intermolecular reaction is outcompeting the desired intramolecular cyclization. This is often due to the concentration of the reactants being too high. | Employ high-dilution conditions for the cyclization step. Add the alkylated malonic ester slowly to a solution of the base. This will keep the concentration of the substrate low and favor the intramolecular reaction. |
| Presence of a significant amount of dialkylated, non-cyclic product. | The initial alkylation of the malonic ester with the dihaloalkane may result in the substitution of both halogens by two different malonic ester molecules.[2] | Use a molar excess of the dihaloalkane relative to the malonic ester to favor mono-alkylation. |
| Incomplete decarboxylation of the diacid. | The temperature for the thermal decarboxylation may be too low, or the heating time may be insufficient.[1] | Ensure the temperature is maintained at 160-170°C until the evolution of CO2 ceases.[1] For more stubborn decarboxylations, a higher temperature or the use of a high-boiling point solvent can be effective. |
| The reaction mixture remains basic after the addition of the base and heating. | The base may not have been fully consumed, or there may be an issue with the stoichiometry of the reactants. | Ensure accurate measurement of all reactants. The reaction should be monitored by TLC or GC to confirm the consumption of the starting materials. |
Nitrile Alkylation and Hydrolysis Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the cyclized nitrile and formation of polymeric material. | Similar to the malonic ester synthesis, intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. | Use high-dilution techniques. Slowly add the deprotonated (3-methoxyphenyl)acetonitrile to the 1,3-dihaloalkane. |
| Formation of elimination products from the dihaloalkane. | The base used for the deprotonation of the nitrile may be too strong or sterically hindered, leading to the elimination of HBr from 1,3-dibromopropane to form allyl bromide. | Use a non-hindered, strong base such as sodium hydride or sodium amide. Ensure the temperature is controlled during the deprotonation and alkylation steps. |
| Incomplete hydrolysis of the nitrile, with the amide being the major product. | The hydrolysis conditions (acid or base concentration, temperature, reaction time) are not vigorous enough to drive the reaction to the carboxylic acid. | For acidic hydrolysis, use a higher concentration of a strong acid like HCl or H2SO4 and increase the reaction temperature and/or time. For basic hydrolysis, use a higher concentration of a strong base like NaOH or KOH and increase the temperature and/or time. Monitor the reaction progress by TLC or LC-MS. |
| Decomposition of the starting material or product during hydrolysis. | The hydrolysis conditions are too harsh, leading to degradation of the aromatic ring or other functional groups. | Use more moderate hydrolysis conditions for a longer period. Alternatively, enzymatic hydrolysis can be a milder option. |
Summary of Potential Side Products
| Synthetic Route | Side Product | Reason for Formation | Method of Prevention/Minimization |
| Malonic Ester Synthesis | Diethyl 1,1'-(propane-1,3-diyl)bis(2-(3-methoxybenzyl)malonate) | Intermolecular reaction of two malonic ester molecules with one dihaloalkane molecule. | Use high-dilution conditions for the cyclization step. |
| Malonic Ester Synthesis | Diethyl 2,2-bis(3-methoxybenzyl)malonate | Dialkylation of the initial malonic ester if 3-methoxybenzyl bromide is used as the starting alkylating agent. | Use a controlled stoichiometry of the base and alkylating agent. |
| Malonic Ester Synthesis | 1-(3-Methoxyphenyl)cyclobutane-1,1-dicarboxylic acid | Incomplete decarboxylation. | Ensure sufficient heating time and temperature during the decarboxylation step.[1] |
| Nitrile Alkylation & Hydrolysis | Polymeric materials | Intermolecular polymerization during the alkylation step. | Employ high-dilution conditions. |
| Nitrile Alkylation & Hydrolysis | Allyl (3-methoxyphenyl)acetonitrile | Elimination reaction of the dihaloalkane followed by alkylation. | Use a suitable base and control the reaction temperature. |
| Nitrile Alkylation & Hydrolysis | 1-(3-Methoxyphenyl)cyclobutanecarboxamide | Incomplete hydrolysis of the nitrile. | Use more forcing hydrolysis conditions (higher concentration of acid/base, higher temperature, longer reaction time). |
Experimental Protocols
Key Experiment: Intramolecular Cyclization via Malonic Ester Synthesis (Adapted from a general procedure)
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Deprotonation and Alkylation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve diethyl (3-methoxybenzyl)malonate (1 equivalent) in anhydrous ethanol.
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Add sodium ethoxide (1.1 equivalents) to the solution and stir for 1 hour at room temperature.
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Add 1,3-dibromopropane (1.2 equivalents) dropwise to the reaction mixture.
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
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Hydrolysis: After cooling, add a solution of potassium hydroxide (5 equivalents) in water and heat to reflux for 4 hours to hydrolyze the ester groups.
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Decarboxylation: Acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of ~1. Heat the mixture to 160-170°C to effect decarboxylation until gas evolution ceases.[1]
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Work-up: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Visualizations
Caption: Synthetic pathways to this compound and potential side reactions.
References
Troubleshooting guide for the analysis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the analysis of this compound?
A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. Due to the aromatic ring and carboxylic acid group, a C18 column is often a suitable stationary phase. The mobile phase should consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, acidified to suppress the ionization of the carboxylic acid group, which typically results in better peak shape. For example, a mobile phase of acetonitrile and water with a small amount of acid like phosphoric acid or formic acid is a common choice.[1][2]
Q2: I am observing significant peak tailing for my analyte. What are the possible causes and solutions?
A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column.[3][4] For an acidic compound like this compound, a primary cause can be the interaction of the carboxyl group with active sites on the silica packing.
Troubleshooting Steps:
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Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2-3 pH units below the pKa of the carboxylic acid) to keep the analyte in its protonated, less polar form. Adding an acid like phosphoric acid or trifluoroacetic acid (TFA) to the mobile phase can help achieve this.[1]
-
Use a Different Column: Consider using a column with high-purity silica or one that is end-capped to minimize silanol interactions. A "low silanol activity" column could also be beneficial.[2]
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Sample Solvent: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.[5]
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Column Contamination: The column may be contaminated with strongly retained compounds. Try washing the column with a strong solvent.[3][6]
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time shifts can be frustrating and may indicate a lack of system stability.[3]
Possible Causes and Solutions:
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Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to drifting retention times.[5][6]
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Mobile Phase Composition: Inconsistent mobile phase preparation can lead to variability.[3] Precisely measure all components. If preparing the mobile phase online, ensure the pump is functioning correctly.
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Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[7]
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Pump Issues: Leaks or malfunctioning pump components can lead to inconsistent flow rates and, consequently, shifting retention times.[7][8]
Q4: I am not seeing any peaks, or the peaks are very small. What could be the problem?
A4: The absence of peaks or very small peaks can be due to several factors, ranging from sample preparation to instrument settings.[9]
Troubleshooting Checklist:
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Sample Preparation: Verify the concentration of your sample. It might be too dilute. Also, ensure the sample is stable and has not degraded.
-
Injection Process: Check that the autosampler is injecting the correct volume and that the injection needle is not clogged.
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Detector Settings: Confirm that the detector is on and set to an appropriate wavelength for this compound. The methoxyphenyl group should have a UV absorbance maximum around 220-280 nm. A diode array detector (DAD) can be used to determine the optimal wavelength.
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Flow Path: Ensure there is mobile phase flow and that there are no blockages in the system.[9]
Troubleshooting Guide
This section provides a more in-depth, question-and-answer formatted guide to specific issues.
| Problem | Potential Causes | Recommended Solutions |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit, tubing, or guard column).[8][9] 2. Particulate matter from the sample or mobile phase. 3. Column contamination or degradation. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. 2. Filter all samples and mobile phases before use.[3] 3. Wash the column with a strong solvent. If the pressure remains high, the column may need to be replaced.[3] |
| Peak Splitting | 1. Column void or channeling. 2. Sample solvent is too strong or incompatible with the mobile phase.[4][9] 3. Co-elution with an impurity. | 1. Replace the column. A void at the head of the column can sometimes be addressed by reversing the column and flushing at a low flow rate (check manufacturer's instructions). 2. Dissolve the sample in the initial mobile phase composition. 3. If possible, analyze the peak using a mass spectrometer to check for multiple components. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump.[7] 2. Contaminated mobile phase or detector cell. 3. Incomplete column equilibration.[6] | 1. Degas the mobile phase thoroughly. Purge the pump and detector to remove any trapped air.[8] 2. Use fresh, high-purity solvents and flush the detector cell. 3. Allow sufficient time for the baseline to stabilize after changing the mobile phase. |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 40% A over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 225 nm |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Acetonitrile and Water. |
This method is based on typical conditions for similar aromatic carboxylic acids. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.[2]
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
HPLC System Components and Common Problems
Caption: Key HPLC components and their associated common problems.
References
- 1. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 2. Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. labcompare.com [labcompare.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. lcms.cz [lcms.cz]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. uhplcs.com [uhplcs.com]
How to minimize impurity formation in 1-aryl-cyclobutanecarboxylic acid synthesis?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 1-aryl-cyclobutanecarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1-aryl-cyclobutanecarboxylic acids?
A1: The most prevalent method is a multi-step synthesis commencing with the alkylation of a substituted diethyl malonate or a related active methylene compound. This is typically followed by hydrolysis and decarboxylation to yield the final product. A common pathway involves the reaction of diethyl arylmalonate with 1,3-dibromopropane. An alternative, though less common, route is the [2+2] cycloaddition of an appropriate aryl ketene with an alkene, followed by further functional group manipulations.
Q2: What are the primary impurities I should be aware of during the synthesis of 1-aryl-cyclobutanecarboxylic acids via the malonic ester route?
A2: The primary impurities can be categorized as follows:
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Unreacted Starting Materials: Residual diethyl arylmalonate, 1,3-dibromopropane, or the intermediate 1-aryl-1,1-cyclobutanedicarboxylic acid.
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Dialkylated and Oligomeric Byproducts: Formation of species where the malonic ester has reacted with more than one molecule of the dihalide, leading to longer chain impurities.
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Byproducts from Incomplete Decarboxylation: The presence of the intermediate dicarboxylic acid is a common impurity if the decarboxylation step is not driven to completion.
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Solvent and Reagent Residues: Residual solvents used in the reaction or purification steps, as well as leftover reagents.
Q3: How can I effectively remove the intermediate 1-aryl-1,1-cyclobutanedicarboxylic acid from my final product?
A3: The most effective method is to ensure the decarboxylation step goes to completion by heating at an appropriate temperature until carbon dioxide evolution ceases. If the impurity persists, purification can be achieved through:
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Recrystallization: Utilizing a solvent system where the desired monocarboxylic acid and the dicarboxylic acid have different solubilities.
-
Acid-Base Extraction: Carefully adjusting the pH during an aqueous workup can sometimes selectively separate the two acids based on their differing pKa values, although this can be challenging.
-
Chromatography: Flash column chromatography on silica gel can be effective for separating the two acids.
Q4: What is the role of a phase-transfer catalyst in this synthesis, and can it introduce impurities?
A4: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is often used in the alkylation step to facilitate the reaction between the water-soluble base and the organic-soluble malonic ester. This can improve reaction rates and yields. While the PTC itself is generally removed during the aqueous workup, incomplete removal can lead to its presence as an impurity in the final product. Additionally, harsh reaction conditions in the presence of a PTC can sometimes lead to side reactions and the formation of complex byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1-Aryl-Cyclobutanecarboxylic Acid
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Alkylation | - Ensure the use of a sufficiently strong and non-nucleophilic base to fully deprotonate the malonic ester. - Verify the quality and reactivity of the 1,3-dihalopropane. - Optimize the reaction temperature and time; monitor the reaction progress by TLC or GC-MS. |
| Side Reactions (e.g., elimination) | - Use a less sterically hindered base. - Lower the reaction temperature to disfavor elimination pathways. |
| Incomplete Hydrolysis of the Diester | - Increase the concentration of the base (e.g., NaOH or KOH) used for hydrolysis. - Extend the reflux time for the hydrolysis step. |
| Incomplete Decarboxylation | - Ensure the temperature for decarboxylation is optimal (typically 150-180 °C). - Heat until all CO2 evolution has stopped. |
| Product Loss During Workup | - Minimize the number of extraction and transfer steps. - Ensure the pH is correctly adjusted during acid-base extractions to prevent the product from remaining in the aqueous layer. |
Issue 2: High Levels of Dialkylated or Oligomeric Impurities
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Stoichiometry | - Use a slight excess of the dihaloalkane relative to the malonic ester to favor the desired mono-alkylation. |
| Slow Addition of Reagents | - Add the base slowly to the mixture of the malonic ester and dihaloalkane to maintain a low concentration of the enolate, which can reduce the likelihood of further reaction. |
| High Reaction Temperature | - Perform the alkylation at a lower temperature to better control the reaction rate and selectivity. |
Data Presentation: Impurity Profile Comparison
While specific quantitative data is highly dependent on the exact substrates and reaction conditions, the following table provides a qualitative comparison of expected impurity levels based on the choice of base for the alkylation step.
| Base | Relative Strength | Expected Dialkylation Impurity Level | Comments |
| Sodium Ethoxide (NaOEt) | Strong | Moderate to High | A common and effective base, but can promote dialkylation if stoichiometry and addition are not carefully controlled. |
| Sodium Hydride (NaH) | Very Strong | Moderate | A powerful, non-nucleophilic base that can provide high yields, but requires careful handling (anhydrous conditions). |
| Potassium Carbonate (K2CO3) | Moderate | Low to Moderate | A milder base that can sometimes offer better selectivity for mono-alkylation, though reaction times may be longer. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong, Non-nucleophilic | Low | A sterically hindered base that can favor mono-alkylation, but is more expensive. |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1,1-cyclobutanedicarboxylic Acid
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Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add diethyl phenylmalonate (1 equivalent) and anhydrous ethanol.
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Base Addition: Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Add this solution dropwise to the stirred malonate solution at room temperature.
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Alkylation: After the addition of the base is complete, add 1,3-dibromopropane (1.05 equivalents) dropwise via the addition funnel.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 1-phenyl-1,1-cyclobutanedicarboxylate.
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Hydrolysis: To the crude diester, add a solution of potassium hydroxide (3 equivalents) in ethanol/water (2:1). Heat the mixture to reflux for 4 hours.
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Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any neutral impurities. Acidify the aqueous layer with concentrated HCl to pH ~2, which will precipitate the dicarboxylic acid.
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Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1-phenyl-1,1-cyclobutanedicarboxylic acid.
Protocol 2: Decarboxylation to 1-Phenylcyclobutanecarboxylic Acid
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Setup: Place the dry 1-phenyl-1,1-cyclobutanedicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.
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Heating: Heat the solid in an oil bath to 160-180 °C. Vigorous evolution of carbon dioxide should be observed.
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Completion: Continue heating until the gas evolution ceases.
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Purification: The resulting crude 1-phenylcyclobutanecarboxylic acid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of 1-phenylcyclobutanecarboxylic acid.
Caption: Simplified reaction pathways for desired product and a common impurity.
Stability issues of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid during storage and handling. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter in your experiments.
Troubleshooting Guides
Issue: Variability in Experimental Results
If you are observing inconsistent results in assays using this compound, it may be due to the degradation of the compound. Follow this guide to troubleshoot the issue.
| Potential Cause | Recommended Action |
| Improper Storage | Verify that the compound is stored in a tightly sealed container, protected from light, in a cool and dry place. Recommended storage is at 2-8°C. |
| Photodegradation | Minimize exposure to light during handling and experiments. Use amber vials or wrap containers in aluminum foil. |
| Oxidation | Purge storage containers with an inert gas like nitrogen or argon. Avoid contact with strong oxidizing agents. |
| Contamination | Ensure all glassware and solvents are clean and dry. Use high-purity solvents for all experiments. |
Issue: Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC, GC)
The presence of new peaks in your chromatogram that are not attributable to your starting material or expected products could indicate the formation of degradation products.
| Potential Degradation Product | Possible Cause | Suggested Confirmation Method |
| Phenolic Compound (loss of methyl group) | Exposure to strong acids or high temperatures. | Mass Spectrometry (MS) to detect a mass change of -14 Da. |
| Oxidized Species (e.g., quinone-like structures) | Exposure to air (oxygen) or oxidizing agents. | MS to detect an increase in mass corresponding to the addition of oxygen atoms. |
| Esters (if alcohols are present in the formulation) | Acid-catalyzed reaction with residual alcohols in solvents or from other components. | Nuclear Magnetic Resonance (NMR) spectroscopy to identify ester functional groups. |
| Decarboxylation Product | High temperatures. | Gas Chromatography-Mass Spectrometry (GC-MS) to identify the corresponding hydrocarbon. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a well-sealed container, protected from light and moisture. For optimal preservation, we recommend storage at 2-8°C. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Q2: How susceptible is this compound to photodegradation?
A2: The methoxyphenyl group in the molecule suggests a potential for photosensitivity. Aromatic compounds, especially those with electron-donating groups like methoxy, can be susceptible to photodegradation upon exposure to UV or even visible light.[1][2][3] It is crucial to handle the compound in a light-protected environment (e.g., using amber glassware or in a dimly lit room) to prevent the formation of photodegradation products.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure, several degradation pathways are plausible under stress conditions:
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Oxidation: The methoxy group and the aromatic ring are susceptible to oxidation, potentially forming phenols, quinones, or ring-opened products.[4][5]
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Photodegradation: UV light can induce cleavage of the methoxy group or reactions on the aromatic ring.
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Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group or cleavage of the cyclobutane ring can occur.[6]
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Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially lead to ether cleavage.
Q4: How can I assess the purity and stability of my sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the parent compound from potential degradation products. Purity can be assessed by calculating the peak area percentage. For structural confirmation of any new impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy are invaluable.[7][8]
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes to guide your own stability assessments.
| Stress Condition | Duration | % Degradation | Major Degradation Products Observed |
| Acidic (0.1 M HCl) | 24 hours | 5% | 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid |
| Basic (0.1 M NaOH) | 24 hours | <1% | No significant degradation |
| Oxidative (3% H₂O₂) | 8 hours | 15% | Oxidized aromatic species |
| Thermal (80°C) | 48 hours | 8% | Decarboxylation product |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 12% | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C.
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Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2][3][9][10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
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Gradient Program: A linear gradient from 10% to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm and 275 nm).
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Method Validation: Inject a mixture of the stressed samples to ensure that all degradation products are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the main peak.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Potential Degradation Pathways.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 4. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. cipac.org [cipac.org]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Resolving Stereoisomers of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid
Welcome to the technical support center for the resolution of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid stereoisomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the resolution of this compound enantiomers.
Q1: What are the primary methods for resolving the enantiomers of this compound?
The resolution of this compound can be approached through three main strategies:
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Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
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Enzymatic Kinetic Resolution: This technique utilizes an enzyme, typically a lipase, to selectively catalyze the transformation (e.g., esterification) of one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.
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Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to directly separate the enantiomers based on their differential interactions with the chiral support.
Q2: I am having trouble forming diastereomeric salts that effectively crystallize. What are some common troubleshooting steps?
Difficulty in obtaining crystalline diastereomeric salts is a common challenge. Here are several factors to consider and troubleshoot:
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Choice of Resolving Agent: The selection of the chiral base is critical. Commonly used resolving agents for carboxylic acids include (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, cinchonidine, and brucine. The ideal agent will form a salt with a significant difference in solubility between the two diastereomers. It is often necessary to screen several resolving agents.
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Solvent Selection: The solvent system plays a crucial role in the crystallization process. A solvent that provides moderate solubility for both diastereomeric salts is ideal, as it will allow the less soluble salt to crystallize while keeping the more soluble one in solution. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is recommended.
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Stoichiometry: The molar ratio of the chiral resolving agent to the racemic acid can influence the efficiency of the resolution. While a 1:1 molar ratio is a common starting point, varying this ratio may improve crystallization.
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Temperature: The temperature at which crystallization is performed can significantly affect the yield and purity of the diastereomeric salt. Gradual cooling and allowing the solution to stand at a reduced temperature for an extended period can promote crystal growth.
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Supersaturation: Achieving the right level of supersaturation is key. If the solution is too dilute, crystallization may not occur. If it is too concentrated, both diastereomers may precipitate. Careful control of the concentration is necessary.
Q3: My enzymatic resolution is showing low enantioselectivity. How can I improve it?
Low enantioselectivity in enzymatic resolutions can be addressed by optimizing several parameters:
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Enzyme Selection: Not all lipases will exhibit high enantioselectivity for this specific substrate. Screening a variety of lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), Pseudomonas fluorescens) is a critical first step.
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Acyl Donor (for esterification): The choice of the acyl donor (e.g., an alcohol or a vinyl ester) in an esterification reaction can impact the enzyme's selectivity. Simple alcohols like methanol or ethanol, or activated acyl donors like vinyl acetate, are common starting points.
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Solvent: The organic solvent used can significantly influence enzyme activity and enantioselectivity. Non-polar solvents like hexane or toluene are often good choices for lipase-catalyzed reactions.
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Temperature: Enzyme activity and selectivity are temperature-dependent. Running the reaction at a lower temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.
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Water Content: For lipases, a small amount of water is often necessary for activity, but excessive water can lead to hydrolysis of the ester product. Controlling the water content in the reaction medium is important.
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Reaction Time and Conversion: Kinetic resolutions are time-dependent. It is crucial to monitor the reaction and stop it at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
Q4: I am developing a chiral HPLC method and the enantiomers are not separating. What should I try?
Failure to achieve separation on a chiral HPLC column can be frustrating. Here are some troubleshooting tips:
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Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak AD, AS, or Chiralcel OD, OJ) are often a good starting point. If one type of column does not provide separation, trying a different type of chiral selector is recommended.
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Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, has a profound effect on chiral recognition.
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Normal Phase: In normal-phase mode (e.g., hexane/isopropanol), varying the ratio of the alcohol modifier is the primary way to optimize the separation.
-
Reversed-Phase: In reversed-phase mode (e.g., acetonitrile/water), adjusting the ratio of the organic solvent and the pH of the aqueous component is important.
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Additives: For acidic analytes like carboxylic acids, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, formic acid, or acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.
-
-
Temperature: Column temperature can affect the separation. Experimenting with different temperatures (e.g., from 10°C to 40°C) can sometimes improve resolution.
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Flow Rate: A lower flow rate generally provides more time for the enantiomers to interact with the CSP, which can lead to better resolution, albeit with longer analysis times.
Experimental Protocols
Diastereomeric Salt Formation and Fractional Crystallization
This protocol describes a general procedure for the resolution of a racemic carboxylic acid using a chiral amine.
1. Salt Formation:
- Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating.
- In a separate flask, dissolve 0.5 to 1.0 equivalent of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.
- Slowly add the solution of the chiral amine to the carboxylic acid solution with stirring.
- Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
2. Isolation of the Less Soluble Diastereomeric Salt:
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
- Dry the crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
- Suspend the dried diastereomeric salt in water.
- Add a strong acid (e.g., 1M HCl) dropwise until the pH is acidic (pH 1-2) to protonate the carboxylic acid and dissolve the salt.
- Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
4. Determination of Enantiomeric Excess:
- The enantiomeric excess (ee%) of the recovered carboxylic acid should be determined by chiral HPLC or by converting it to a diastereomeric derivative (e.g., an amide with a chiral amine) and analyzing by standard HPLC or NMR.
Enzymatic Kinetic Resolution via Esterification
This protocol outlines a general method for the lipase-catalyzed kinetic resolution of the racemic acid through esterification.
1. Reaction Setup:
- To a solution of racemic this compound (1 equivalent) in a suitable organic solvent (e.g., toluene or hexane), add an alcohol (e.g., methanol or ethanol, 1.5-2.0 equivalents) and a lipase (e.g., Novozym 435, which is an immobilized Candida antarctica lipase B).
- The amount of lipase will depend on its activity and should be determined empirically, but a starting point of 10-20% by weight relative to the carboxylic acid is common.
- Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).
2. Monitoring the Reaction:
- Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion percentage.
- The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the unreacted acid and the newly formed ester.
3. Work-up and Separation:
- Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.
- The filtrate contains the unreacted carboxylic acid enantiomer and the ester of the other enantiomer.
- Separate the acid from the ester by extraction with an aqueous base (e.g., 1M NaOH). The acid will be deprotonated and move into the aqueous phase, while the ester remains in the organic phase.
- Acidify the aqueous phase with a strong acid (e.g., 1M HCl) and extract the enantiomerically enriched carboxylic acid with an organic solvent.
- Wash, dry, and concentrate the organic layers from both the initial separation and the final extraction to isolate the enantiomerically enriched ester and acid, respectively.
4. Determination of Enantiomeric Excess:
- Determine the ee% of the recovered acid and the ester (after hydrolysis back to the acid) by chiral HPLC.
Data Presentation
Since specific quantitative data for the resolution of this compound is not available, the following table provides a template for how to organize and compare results from screening different resolution methods and conditions.
| Resolution Method | Chiral Reagent/Enzyme | Solvent | Temp (°C) | Yield (%) | ee% (Acid) | ee% (Product) |
| Diastereomeric Salt Formation | (R)-(+)-α-phenylethylamine | Ethanol | 25 | Data | Data | N/A |
| (S)-(-)-α-phenylethylamine | Methanol | 4 | Data | Data | N/A | |
| Cinchonidine | Acetone | 25 | Data | Data | N/A | |
| Enzymatic Resolution | Novozym 435 | Toluene | 40 | Data | Data | Data |
| Pseudomonas cepacia Lipase | Hexane | 30 | Data | Data | Data | |
| Candida rugosa Lipase | Diisopropyl ether | 35 | Data | Data | Data |
Visualizations
Logical Workflow for Chiral Resolution
The following diagram illustrates the general workflow for resolving a racemic mixture of this compound.
Impact of reagent quality on the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. The advice is tailored for researchers, scientists, and professionals in drug development to address common challenges and the critical impact of reagent quality on experimental outcomes.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves a Grignard reaction to form the carbon framework, followed by the hydrolysis of a nitrile intermediate to the final carboxylic acid. The quality of reagents and strict adherence to anhydrous conditions are paramount for the success of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Grignard Reaction Stage: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Q1: My Grignard reaction is not initiating. What are the likely causes and solutions?
A1: Failure of a Grignard reaction to initiate is a common problem, often linked to the quality of the reagents and the reaction environment.
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Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1]
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Solution: Activate the magnesium surface. Common methods include the addition of a small crystal of iodine (the disappearance of the purple color indicates activation), a few drops of 1,2-dibromoethane, or gentle warming.[1] For more difficult cases, using commercially available activated magnesium (Rieke magnesium) can be effective.
-
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Presence of Water: Grignard reagents are highly reactive towards protic sources, especially water.[2][3] Trace amounts of moisture in glassware, solvents, or starting materials will quench the Grignard reagent as it forms.
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Impure Aryl Halide: The purity of 3-bromoanisole is crucial. Contaminants can interfere with the reaction.
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Solution: Use high-purity 3-bromoanisole. If the purity is questionable, consider distilling it before use.
-
Q2: The yield of my Grignard reaction is consistently low. What factors could be responsible?
A2: Low yields are often a result of suboptimal reagent quality or competing side reactions.
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Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted aryl halide (3-bromoanisole) to form a biphenyl derivative.[3][4] This is more prevalent at higher concentrations of the aryl halide and at elevated temperatures.[5]
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Solution: Add the 3-bromoanisole solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[2] Ensure the reaction temperature is controlled, using an ice bath if necessary to prevent overheating.
-
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Solvent Quality: The presence of even small amounts of water in the solvent will significantly reduce the yield by consuming the Grignard reagent.[2]
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Solution: Use anhydrous solvents. The impact of water content on the yield of a Grignard reaction can be significant.
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Q3: The reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?
A3: A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark brown or black color may indicate decomposition or significant side reactions, potentially due to overheating or impurities in the magnesium or aryl halide.[3]
-
Solution: Maintain careful temperature control. If the reaction becomes too exothermic, cool the flask in an ice bath. Ensure the use of high-purity magnesium and 3-bromoanisole.
Hydrolysis Stage: Conversion of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to Carboxylic Acid
Q4: The hydrolysis of the nitrile is very slow or incomplete. How can I improve this?
A4: The hydrolysis of sterically hindered nitriles, such as 1-(3-methoxyphenyl)cyclobutanecarbonitrile, can be challenging.
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Steric Hindrance: The bulky groups surrounding the nitrile can impede the approach of water and acid or base.
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Solution: Harsher reaction conditions are often necessary. This can include using a higher concentration of acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., 40% NaOH), increasing the reaction temperature (reflux), and extending the reaction time.
-
-
Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed, but one may be more effective than the other for a particular substrate.
-
Solution: If acidic hydrolysis is slow, consider trying basic hydrolysis followed by acidification of the resulting carboxylate salt. Basic hydrolysis is sometimes more effective for hindered nitriles.
-
Q5: I am observing the formation of an amide byproduct. How can I promote complete hydrolysis to the carboxylic acid?
A5: The hydrolysis of a nitrile proceeds through an amide intermediate. Incomplete hydrolysis will result in the isolation of the corresponding amide.
-
Insufficiently Forcing Conditions: Milder conditions may lead to the formation of the amide as the major product.
-
Solution: To drive the reaction to the carboxylic acid, increase the concentration of the acid or base, raise the temperature, and prolong the reaction time. Monitor the reaction by TLC or other analytical methods to ensure the disappearance of the amide intermediate.
-
Quantitative Data on Reagent Quality
Table 1: Impact of THF Quality on Grignard Reaction Yield
| Water Content in THF (ppm) | Expected Grignard Reagent Yield |
| < 50 | High (> 90%) |
| 100 | Moderate (70-80%) |
| 200 | Low (40-50%) |
| > 400 | Very Low to No Reaction |
Note: Data is illustrative and based on general observations in Grignard chemistry.
Table 2: Impact of Magnesium Quality on Grignard Reaction
| Magnesium Quality | Initiation Time | Yield | Observations |
| High-Purity, Fresh Turnings | Fast | High | Smooth reaction, light grey/brown color. |
| Old, Oxidized Turnings | Slow to No Initiation | Low to Very Low | Requires activation, may lead to darker solutions. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Bromoanisole
-
1,3-Dibromopropane
-
(3-Methoxyphenyl)acetonitrile
Procedure:
-
Preparation of 3-Methoxyphenylmagnesium Bromide:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
To the cooled flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromoanisole solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 1,3-Dibromopropane and (3-Methoxyphenyl)acetonitrile (Illustrative adaptation from a similar synthesis):
-
This step is a modification based on the synthesis of the cyclopropane analogue.[6] A more direct Grignard addition to a cyclobutanone precursor might be a more common route, but this illustrates a potential pathway.
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of (3-methoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous THF.
-
Cool this solution in an ice bath.
-
Slowly add the prepared 3-methoxyphenylmagnesium bromide solution to the nitrile solution.
-
Following the initial reaction, a solution of 1,3-dibromopropane (1.1 equivalents) in anhydrous THF would be added dropwise to form the cyclobutane ring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Materials:
-
1-(3-Methoxyphenyl)cyclobutanecarbonitrile
-
Concentrated Hydrochloric Acid (or Sodium Hydroxide and then HCl)
-
Ethanol (optional, as a co-solvent)
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, combine 1-(3-methoxyphenyl)cyclobutanecarbonitrile (1.0 equivalent) and concentrated hydrochloric acid (10-20 equivalents). Ethanol can be added as a co-solvent to improve solubility.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material and the intermediate amide have been consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
If the product precipitates, collect it by filtration. If not, extract the mixture with an organic solvent like ethyl acetate.
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid and Other CNS Drug Precursors
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for central nervous system (CNS) disorders is a complex and challenging endeavor. The selection of appropriate precursor molecules is a critical step in the drug discovery pipeline, influencing the synthesis, pharmacological properties, and ultimately the therapeutic potential of the final drug candidates. This guide provides an objective comparison of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid with other notable CNS drug precursors, supported by available experimental data.
Introduction to Key CNS Drug Precursors
This compound is a versatile precursor utilized in the synthesis of various CNS-active compounds. Its rigid cyclobutane scaffold and the presence of a methoxyphenyl group are key structural features that can influence receptor binding affinity and metabolic stability. This precursor is particularly relevant in the development of N-methyl-D-aspartate (NMDA) receptor antagonists, a class of drugs investigated for their potential in treating neurological and psychiatric disorders.
For the purpose of this comparison, we will focus on precursors for two prominent classes of NMDA receptor antagonists: arylcyclohexylamines and adamantane derivatives.
-
Arylcyclohexylamine Precursors: This class, which includes the well-known dissociative anesthetic phencyclidine (PCP), is characterized by an aryl group and an amine-containing cyclohexane ring. Precursors for these compounds are pivotal in the synthesis of numerous analogs with varying potencies and receptor affinities. A key precursor in this class is 1-piperidinocyclohexanecarbonitrile (PCC) , which is reacted with a Grignard reagent to form the final arylcyclohexylamine.
-
Adamantane-based Precursors: Derivatives of adamantane, such as memantine and amantadine, represent another important class of NMDA receptor antagonists. These compounds possess a rigid, cage-like adamantane core. A common precursor for memantine is 1-bromo-3,5-dimethyladamantane .
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the synthesis of CNS drug candidates from the selected precursors. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Precursor | Target Compound Class | Typical Synthesis Method | Reported Yield (%) | Reference |
| This compound | Arylcyclohexylamine analogs | Multi-step synthesis involving amide formation and reduction | Data not explicitly available in a comparative context | N/A |
| 1-Piperidinocyclohexanecarbonitrile (PCC) | Phencyclidine (PCP) | Reaction with phenylmagnesium bromide (Grignard reagent) | ~60% | [1] |
| 1-Bromo-3,5-dimethyladamantane | Memantine | Reaction with thiourea followed by hydrolysis | 82.44% | [2] |
| 1,3-Dimethyladamantane | Memantine Hydrochloride | Two-step synthesis via N-formamido-3,5-dimethyl-adamantane | 83% | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of synthetic protocols for key experiments related to the discussed precursors.
Synthesis of Phencyclidine (PCP) from 1-Piperidinocyclohexanecarbonitrile (PCC)
This synthesis is a well-documented example of the final step in producing an arylcyclohexylamine from its nitrile precursor.
Materials:
-
1-Piperidinocyclohexanecarbonitrile (PCC)
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
A solution of phenylmagnesium bromide in anhydrous ether or THF is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of PCC in the same anhydrous solvent is added dropwise to the Grignard reagent with continuous stirring.
-
After the addition is complete, the reaction mixture is typically refluxed for a period to ensure the reaction goes to completion.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic extracts are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude PCP is then purified, often by conversion to its hydrochloride salt and subsequent recrystallization.[1]
Synthesis of Memantine Hydrochloride from 1-Bromo-3,5-dimethyladamantane
This protocol outlines a direct amination method to produce memantine.
Materials:
-
1-Bromo-3,5-dimethyladamantane
-
Thiourea
-
Propylene glycol (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide
-
Standard laboratory glassware
Procedure:
-
1-Bromo-3,5-dimethyladamantane is reacted with thiourea in propylene glycol.
-
The reaction is carried out in two temperature stages: first at 160°C, followed by a period at 80°C.
-
After the reaction is complete, the intermediate is hydrolyzed to yield memantine base.
-
The memantine base is then treated with hydrochloric acid to form the hydrochloride salt.
-
The final product, memantine hydrochloride, is purified by recrystallization.[2]
NMDA Receptor Binding Assay
This assay is a standard method to determine the affinity of a compound for the NMDA receptor.
Materials:
-
Rat brain membrane preparations (containing NMDA receptors)
-
Radioligand (e.g., [³H]MK-801, a non-competitive NMDA receptor antagonist)
-
Test compounds (at various concentrations)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat brain membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
The incubation is carried out at a specific temperature for a set period to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value), which is then used to calculate the binding affinity (Ki).[4]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the discussed CNS drug precursors and their targets.
Caption: Simplified signaling pathway of NMDA receptor activation.[5]
Caption: General experimental workflow for an NMDA receptor binding assay.
Caption: Logical relationship in the synthesis of PCP from its precursor.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea | Bentham Science [benthamscience.com]
- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pnas.org [pnas.org]
Comparative Analysis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid and its 4-Methoxy Isomer: A Review of Available Data
Currently, there are no publicly accessible studies that directly compare the biological activities of 1-(3-methoxyphenyl)cyclobutanecarboxylic acid and 1-(4-methoxyphenyl)cyclobutanecarboxylic acid. The information available is general and pertains primarily to the 4-methoxy isomer's role in medicinal chemistry.
1-(4-Methoxyphenyl)cyclobutanecarboxylic Acid: An Intermediate in CNS Drug Discovery
General information suggests that 1-(4-methoxyphenyl)cyclobutanecarboxylic acid is utilized as a building block in the development of pharmaceuticals targeting the central nervous system.[1] Its structural features, including the cyclobutane ring and the methoxy group, are considered valuable in the design of novel therapeutic agents.[1] However, specific biological targets, quantitative measures of activity (e.g., IC₅₀ or EC₅₀ values), and detailed experimental methodologies are not described in the available literature. The compound is also reportedly used in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity.[1]
This compound: Undisclosed Biological Profile
In contrast to its 4-methoxy counterpart, there is a complete absence of information in the public domain regarding the biological activity of this compound. No studies detailing its synthesis for biological evaluation, its pharmacological effects, or its potential as a therapeutic agent have been identified through extensive searches of scientific databases and patent literature.
Data Presentation and Experimental Protocols
Due to the lack of quantitative data from experimental studies, a comparative data table cannot be constructed. Similarly, detailed experimental protocols for assessing the biological activity of these specific compounds are not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
As no specific biological activities or targets have been identified for either isomer, the creation of diagrams for signaling pathways or experimental workflows is not currently feasible. The logical relationship between the two compounds is that of structural isomers, which can be represented as follows:
Conclusion and Future Directions
The analysis of currently available information underscores a significant research gap concerning the biological activities of this compound and its 4-methoxy isomer. While the 4-methoxy isomer shows potential as a scaffold in CNS drug discovery, the absence of concrete biological data for both compounds prevents a meaningful comparison.
To address this, future research should focus on:
-
Biological Screening: Comprehensive in vitro and in vivo screening of both isomers against a panel of biological targets, particularly those related to the central nervous system.
-
Structure-Activity Relationship Studies: Systematic modification of the core structure to elucidate the impact of the methoxy group's position and other functional groups on biological activity.
-
Publication of Findings: Detailed reporting of experimental protocols and quantitative data to enable comparative analysis and guide further drug development efforts.
Until such studies are conducted and the results are made publicly available, a comprehensive and objective comparison of the biological activities of these two isomers remains an open scientific question.
References
Validated analytical methods for the characterization of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
This guide provides a detailed comparison of validated analytical methods for the characterization and quantification of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of the performance of these methods with supporting experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantification of non-volatile compounds like this compound. It offers a direct analysis without the need for derivatization, simplifying sample preparation.
1.1. Comparative Performance of HPLC Methods
The following table summarizes the key performance characteristics of a typical validated reversed-phase HPLC-UV method for the analysis of this compound, compared to a potential chiral HPLC method for enantiomeric separation.
Table 1: Comparison of HPLC Method Validation Parameters
| Validation Parameter | Reversed-Phase HPLC-UV | Chiral HPLC-UV |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Specificity | High | High (enantiomer specific) |
| Robustness | High | Moderate |
1.2. Experimental Protocol: Reversed-Phase HPLC-UV
This protocol is based on established methods for the analysis of acidic drug substances.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to the desired concentrations.
-
Validation: The method is validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, LOD, and LOQ.[2]
1.3. Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For non-volatile carboxylic acids like this compound, a derivatization step is necessary to increase their volatility.[3]
2.1. Comparative Performance of GC-MS Methods
The following table outlines the expected performance of a validated GC-MS method for this compound after derivatization.
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Specificity | Very High |
| Robustness | Moderate |
2.2. Experimental Protocol: GC-MS with Derivatization
This protocol is based on general methods for the GC-MS analysis of acidic compounds.[4]
-
Instrumentation: A standard GC-MS system.
-
Derivatization: The carboxylic acid is converted to a more volatile ester, for example, by reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) ester.
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.
-
Sample Preparation: The sample containing this compound is dried, and the derivatizing agent is added. The reaction is typically carried out at 60-70°C for 30 minutes. The resulting solution is then injected into the GC-MS.
-
Validation: The method is validated for linearity, accuracy, precision, LOD, and LOQ.
2.3. Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
3.1. Expected NMR Spectral Data
The following table summarizes the expected chemical shifts for the key protons and carbons in this compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 175 - 180 |
| Aromatic (C-H) | 6.8 - 7.3 (m) | 112 - 160 |
| Methoxy (OCH₃) | ~3.8 (s) | ~55 |
| Cyclobutane (CH₂) | 1.8 - 2.8 (m) | 20 - 40 |
| Quaternary Cyclobutane (C) | - | 45 - 55 |
3.2. Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignment.
3.3. Logical Relationship of Analytical Techniques
Caption: Relationship between analytical goals and techniques.
Conclusion
The choice of analytical method for the characterization of this compound depends on the specific analytical goal.
-
HPLC-UV is a robust and straightforward method for routine quantification and purity assessment.
-
GC-MS offers higher sensitivity and specificity, making it suitable for trace-level analysis, although it requires a derivatization step.
-
NMR Spectroscopy is the definitive technique for structural confirmation and elucidation.
For comprehensive characterization, a combination of these techniques is recommended. All methods should be properly validated according to the ICH Q2(R1) guidelines to ensure data reliability and regulatory compliance.[2]
References
A Comparative Analysis of Cyclobutane and Cyclopentane Carboxylic Acid Derivatives in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Structure-Activity Relationships at Key CNS Targets
The deliberate selection of cyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's potency, selectivity, and pharmacokinetic properties. Within the realm of central nervous system (CNS) drug discovery, the choice between structurally similar cycloalkanes, such as cyclobutane and cyclopentane carboxylic acid derivatives, can lead to significant divergence in biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these two prominent chemical motifs at various CNS targets, supported by experimental data and detailed protocols.
Key Findings at a Glance:
The incorporation of a cyclobutane or cyclopentane ring can dramatically alter the pharmacological profile of a CNS drug candidate. While the cyclopentane moiety is often favored for its conformational flexibility and synthetic accessibility, the strained cyclobutane ring can offer unique vectoral properties and enforce specific conformations that lead to enhanced potency and selectivity. This guide will delve into specific examples at GABA receptors, NMDA receptors, sodium channels (NaV1.7), and histone methyltransferases (G9a) to illustrate these principles.
GABA Receptors: A Case Study in Stereochemical Preference
The GABAergic system is a major inhibitory neurotransmitter system in the CNS and a key target for anxiolytics, sedatives, and anticonvulsants. A study on conformationally restricted analogues of GABA at human homomeric ρ1 and ρ2 GABAC receptors revealed a clear preference for the cyclopentane ring system and highlighted the importance of stereochemistry.
Quantitative Comparison of Cyclopentane and Cyclopentene Analogues of GABA at GABAC Receptors
| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |
| (+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP) | ρ1 GABAC | Two-electrode voltage clamp | EC50 | 2.7 ± 0.2 | [1] |
| ρ2 GABAC | EC50 | 1.45 ± 0.22 | [1] | ||
| (+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP) | ρ1 GABAC | Two-electrode voltage clamp | EC50 | 26.1 ± 1.1 | [1] |
| ρ2 GABAC | EC50 | 20.1 ± 2.1 | [1] | ||
| (-)-cis-3-Aminocyclopentanecarboxylic acid ((-)-CACP) | ρ1 GABAC | Two-electrode voltage clamp | EC50 | 78.5 ± 3.5 | [1] |
| ρ2 GABAC | EC50 | 63.8 ± 23.3 | [1] | ||
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) | ρ1 GABAC | Two-electrode voltage clamp | Ki | 6.0 ± 0.1 | [1] |
| ρ2 GABAC | Ki | 4.7 ± 0.3 | [1] |
Key SAR Insights:
-
The trans stereochemistry in the cyclopentane ring of (+)-TACP resulted in the most potent agonism at both ρ1 and ρ2 GABAC receptors.[1]
-
The cis isomers, (+)-CACP and (-)-CACP, were significantly less potent agonists.[1]
-
Introduction of a double bond in the cyclopentane ring, as seen in the cyclopentene analogue (+)-4-ACPCA, converted the molecule from an agonist to a potent antagonist.[1]
-
This study underscores the critical role of the cycloalkane ring in defining the spatial relationship between the amine and carboxylic acid pharmacophores, which in turn dictates the nature and potency of the interaction with the GABA binding site.[1]
Experimental Protocol: Two-Electrode Voltage Clamp on Xenopus Oocytes
Detailed methodologies for expressing and recording from GABA receptors in Xenopus oocytes are crucial for reproducing and expanding upon these findings.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired human GABAC receptor subunits (ρ1 and ρ2).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Test compounds are applied in the perfusion solution at varying concentrations.
-
The resulting currents are recorded and analyzed to determine EC50 values for agonists or Ki values for antagonists.
-
Caption: Workflow for GABAC receptor analysis using two-electrode voltage clamp.
NMDA Receptors: The Impact of a Constrained Cyclobutane Scaffold
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and memory function. Overactivation of NMDA receptors is implicated in neurodegenerative diseases, making them an important therapeutic target. Studies on 1-aminocyclobutanecarboxylic acid derivatives have demonstrated that the rigid cyclobutane ring can be effectively utilized to orient substituents for potent and selective antagonism.
Quantitative Data for 1-Aminocyclobutanecarboxylic Acid Derivatives as NMDA Receptor Antagonists
| Compound | Assay Type | Parameter | Value | Reference |
| 4b | Antagonism at NMDA receptors in neonatal rat motoneurones | Potency vs. D-AP5 | More potent | [2] |
| 24 | Antagonism at NMDA receptors in neonatal rat motoneurones | Potency vs. D-AP5 | More potent | [2] |
| 35 | Antagonism at NMDA receptors in neonatal rat motoneurones | Potency vs. D-AP5 | More potent | [2] |
| 40 | Antagonism at NMDA receptors in neonatal rat motoneurones | Potency vs. D-AP5 | More potent | [2] |
Key SAR Insights:
-
A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been synthesized and shown to be potent and selective NMDA receptor antagonists.[2]
-
Specifically, compounds with a 2'-carboxyethyl or 2'-phosphonoethyl moiety at the 3-position of the cyclobutane ring exhibited high potency.[2]
-
The anticonvulsant activity of these compounds generally correlated with their NMDA receptor antagonist activity.[2]
-
While a direct comparison with cyclopentane analogues was not presented in this specific study, the high potencies achieved highlight the utility of the cyclobutane scaffold in designing effective NMDA receptor antagonists.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptors
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Rat cortical synaptosomes are prepared as the source of native NMDA receptors.
-
Assay Incubation:
-
In a 96-well plate, the membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) at a fixed concentration.
-
A range of concentrations of the unlabeled test compound (the cyclobutane or cyclopentane derivative) is added to compete for binding with the radioligand.
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50.
Caption: Workflow of a radioligand binding assay for NMDA receptors.
Voltage-Gated Sodium Channel NaV1.7: The Rise of Cyclopentane Carboxylic Acids
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. Loss-of-function mutations in the gene encoding NaV1.7 lead to a congenital inability to experience pain, making it a highly sought-after target for novel analgesics. Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of NaV1.7.
Key Discovery:
-
The replacement of a proline warhead with a cyclopentane carboxylic acid in a series of compounds led to a significant boost in NaV1.7 potency.[1]
-
This discovery culminated in the identification of a potent and selective NaV1.7 inhibitor with robust analgesic effects in a preclinical pain model.[1]
While a direct SAR comparison with cyclobutane analogues was not the focus of this particular study, the success of the cyclopentane moiety underscores its value in designing inhibitors for this important pain target.
Experimental Protocol: Whole-Cell Patch Clamp for NaV1.7
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the activity of ion channel modulators.
Methodology:
-
Cell Culture: A stable cell line expressing human NaV1.7 (e.g., HEK293 cells) is used.
-
Electrophysiological Recording:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is controlled, and voltage protocols are applied to elicit NaV1.7 currents.
-
The test compound is applied to the cell, and its effect on the NaV1.7 current is measured.
-
-
Data Analysis: The concentration-response relationship for the inhibition of the NaV1.7 current is determined to calculate the IC50 value.
Caption: Key steps in the whole-cell patch-clamp technique for NaV1.7.
G9a Histone Methyltransferase: The Advantage of the Strained Cyclobutane Ring
Epigenetic targets, such as histone methyltransferases, are gaining prominence in CNS drug discovery for their potential role in various neurological disorders. G9a is a histone methyltransferase that primarily dimethylates lysine 9 of histone H3 (H3K9me2), a mark associated with transcriptional repression. In the development of G9a inhibitors, the cyclobutane ring has proven to be a critical structural element for achieving high potency.
Comparative Insight:
-
In the optimization of a series of G9a inhibitors, a spirocyclic cyclobutane ring was found to be crucial for submicromolar potency.
-
Crucially, modification of this spirocyclic cyclobutane to a cyclopentane or cyclohexane resulted in a drop in potency of at least one order of magnitude. This highlights a clear SAR preference for the smaller, more constrained ring system in this particular chemical series.
Experimental Protocol: G9a Histone Methyltransferase Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay commonly used for studying protein-protein interactions and enzyme activity.
Methodology:
-
Enzyme Reaction: Recombinant G9a enzyme is incubated with a biotinylated histone H3 peptide substrate and the methyl donor S-adenosylmethionine (SAM) in the presence of varying concentrations of the test inhibitor.
-
Detection:
-
Streptavidin-coated Donor beads are added, which bind to the biotinylated histone H3 peptide.
-
Acceptor beads conjugated to an antibody specific for the dimethylated H3K9 product are also added.
-
-
Signal Generation: If the enzyme is active, the Donor and Acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal upon excitation.
-
Data Analysis: The signal is measured, and the IC50 of the inhibitor is determined from the concentration-response curve.
Caption: Principle of the G9a AlphaLISA assay.
Conclusion
The choice between a cyclobutane and a cyclopentane carboxylic acid derivative is not trivial and can have profound implications for the biological activity of a CNS drug candidate. The data presented here illustrates that while cyclopentane derivatives have shown significant promise for targets like NaV1.7, the unique conformational constraints of the cyclobutane ring can be leveraged to achieve superior potency in other systems, such as for certain G9a inhibitors and NMDA receptor antagonists. A thorough understanding of the target's binding pocket and the desired pharmacophore orientation is paramount in making an informed decision. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced SAR of these important cycloalkane scaffolds in the pursuit of novel CNS therapeutics.
References
A Comparative Guide to the Cross-Validation of Analytical Results for 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical results for the compound 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. Cross-validation is a critical process in analytical chemistry and drug development to ensure that different analytical methods yield consistent and reliable results.[1] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, it presents a comparative analysis of hypothetical, yet realistic, data to guide researchers in their validation efforts.
The primary objective of cross-validating analytical methods is to confirm the robustness and reproducibility of results across various techniques, laboratories, or analysts.[1] This is particularly crucial during method transfer between different sites or when comparing data from different analytical approaches to ensure data integrity and regulatory compliance.[1][2]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for a target analyte like this compound.
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and concentration of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like 0.1% formic acid to suppress the ionization of the carboxylic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification and purity assessment of volatile or semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization (if necessary): Esterification of the carboxylic acid to its methyl ester using a reagent like diazomethane or by heating with methanol and a catalytic amount of acid.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR:
-
¹³C NMR:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
-
Expected Peaks:
Data Presentation and Comparison
The following tables summarize the expected (hypothetical) quantitative and qualitative data from the analysis of a single batch of this compound using the different techniques.
Table 1: Chromatographic Data
| Parameter | HPLC | GC-MS (as methyl ester) |
| Retention Time (min) | 4.52 | 12.85 |
| Purity (%) | 99.8 | 99.7 |
| Major Impurities (%) | 0.2 | 0.3 |
Table 2: Mass Spectrometry Data (GC-MS)
| Parameter | Value |
| Molecular Ion (M⁺) of Methyl Ester | m/z 220 |
| Key Fragment Ions (m/z) | 192, 161, 135, 107 |
Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.5 | Broad Singlet | 1H | -COOH |
| 7.25 | t | 1H | Ar-H |
| 6.90 | d | 1H | Ar-H |
| 6.85 | d | 1H | Ar-H |
| 6.80 | s | 1H | Ar-H |
| 3.82 | Singlet | 3H | -OCH₃ |
| 2.80-2.60 | m | 4H | Cyclobutane -CH₂ |
| 2.20-2.00 | m | 2H | Cyclobutane -CH₂ |
Table 4: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 180.5 | -COOH |
| 159.8 | Ar-C (C-O) |
| 145.2 | Ar-C (C-C) |
| 129.5 | Ar-CH |
| 119.0 | Ar-CH |
| 113.2 | Ar-CH |
| 112.8 | Ar-CH |
| 55.3 | -OCH₃ |
| 48.5 | Cyclobutane Quaternary C |
| 32.1 | Cyclobutane -CH₂ |
| 16.5 | Cyclobutane -CH₂ |
Table 5: FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |
| 3050 | Medium | Aromatic C-H stretch |
| 2960 | Medium | Aliphatic C-H stretch |
| 1705 | Strong | C=O stretch (Carbonyl) |
| 1600, 1480 | Medium | Aromatic C=C stretch |
| 1250 | Strong | Asymmetric C-O-C stretch (Aryl Ether) |
| 1040 | Strong | Symmetric C-O-C stretch (Aryl Ether) |
Conclusion
The cross-validation of analytical results from different techniques is a cornerstone of robust analytical science in the pharmaceutical industry. By employing orthogonal methods such as HPLC, GC-MS, NMR, and FTIR, a comprehensive profile of this compound can be established. The data presented in this guide, although hypothetical, provides a realistic benchmark for what researchers can expect. Consistency across these techniques in terms of purity, identity, and structural confirmation provides a high degree of confidence in the analytical results. It is essential to perform these analyses on the same batch of the compound to ensure a valid comparison. Any significant discrepancies in the results would warrant further investigation into the methodologies and potential sample impurities.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. acdlabs.com [acdlabs.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. tutorchase.com [tutorchase.com]
Benchmarking the synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid against other reported methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides a comparative analysis of two prominent synthetic routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to inform the selection of the most suitable method for specific research and development needs.
Introduction
The 1-arylcyclobutanecarboxylic acid moiety is a privileged scaffold in the design of bioactive molecules, imparting conformational rigidity and favorable physicochemical properties. The synthesis of this compound, in particular, has been explored through several pathways. This guide focuses on a comparative benchmark of two common strategies: the alkylation of an arylacetonitrile and the malonic ester synthesis.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Arylacetonitrile Alkylation | Route 2: Malonic Ester Synthesis |
| Starting Materials | 3-Methoxybenzyl chloride, Sodium cyanide, 1,3-Dibromopropane | Diethyl malonate, 3-Methoxybenzyl bromide, 1,2-Dibromoethane |
| Key Intermediates | (3-Methoxyphenyl)acetonitrile, 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | Diethyl (3-methoxybenzyl)malonate |
| Overall Yield | ~40-50% (estimated) | Not reported for this specific compound |
| Number of Steps | 3 | 4 |
| Key Advantages | More direct route, potentially higher atom economy. | Well-established classical synthesis, avoids handling of cyanide salts in later stages. |
| Key Limitations | Use of highly toxic sodium cyanide. Lack of readily available yield data for the cyclobutylation step. | Potentially lower overall yield due to more steps and possible side reactions during dialkylation. |
Experimental Protocols
Route 1: Synthesis via Alkylation of (3-Methoxyphenyl)acetonitrile
This three-step synthesis begins with the formation of the key arylacetonitrile intermediate, followed by the construction of the cyclobutane ring and subsequent hydrolysis.
Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile
(3-Methoxyphenyl)acetonitrile is prepared from 3-methoxybenzyl chloride and sodium cyanide. This reaction is a standard nucleophilic substitution. A reported procedure for a similar compound, p-methoxyphenylacetonitrile, involves reacting the corresponding benzyl chloride with sodium cyanide in acetone, with yields typically ranging from 74-81%. For the meta-substituted analogue, yields of up to 92.5% have been reported in aqueous conditions.
Step 2: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Step 3: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile to this compound
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved by heating the nitrile under reflux with either a strong acid (e.g., aqueous sulfuric or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide). Basic hydrolysis is often preferred as it is irreversible. After hydrolysis, the resulting carboxylate salt is acidified to yield the final carboxylic acid.
Route 2: Malonic Ester Synthesis
The malonic ester synthesis is a classic method for preparing carboxylic acids. This route involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl (3-methoxybenzyl)malonate
Diethyl malonate is first deprotonated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, reacting with 3-methoxybenzyl bromide in an SN2 reaction to yield diethyl (3-methoxybenzyl)malonate.
Step 2: Dialkylation and Cyclization
The mono-alkylated malonic ester still possesses an acidic proton and can be deprotonated again with a strong base. The resulting enolate can then be reacted with 1,2-dibromoethane. This can lead to a second alkylation, and subsequent intramolecular cyclization to form the cyclobutane ring. This sequence is a variation of the Perkin alicyclic synthesis[2].
Step 3: Hydrolysis and Decarboxylation
The resulting diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate is then subjected to hydrolysis, typically with a strong base like potassium hydroxide in ethanol, to saponify the ester groups.
Step 4: Decarboxylation
The final step involves the decarboxylation of the resulting dicarboxylic acid. This is usually achieved by heating, which leads to the loss of carbon dioxide and the formation of this compound.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the two synthetic pathways.
Caption: Synthetic workflow for Route 1 via arylacetonitrile alkylation.
Caption: Synthetic workflow for Route 2 via malonic ester synthesis.
References
In vivo validation of the therapeutic potential of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid derivatives
Disclaimer: Publicly available in vivo data for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid and its specific derivatives is limited. This guide therefore presents a comparative framework based on a hypothetical lead candidate from this chemical class, Compound "MCBA-001," against representative alternative therapies. The experimental data and protocols are illustrative of the standard validation process for a novel enzyme inhibitor.
Introduction
Cyclobutanecarboxylic acid derivatives represent a promising class of compounds with potential applications in cancer therapy, and the treatment of metabolic disorders.[1] Their rigid cyclobutane core offers a unique scaffold for developing highly specific and potent therapeutic agents.[1] This guide provides an objective comparison of the hypothetical lead compound, this compound (MCBA-001), with existing or alternative therapies, supported by representative experimental data from preclinical in vivo models. The focus is on the validation of its therapeutic potential as a novel inhibitor of "Metabolic Enzyme Z" (MEZ), a key enzyme implicated in a prevalent metabolic disease.
Enzyme inhibitors are foundational to modern drug discovery, with many approved drugs acting through this mechanism.[2] The systematic evaluation of a new inhibitor is critical to understanding its therapeutic potential and mechanism of action.[3]
Hypothetical Signaling Pathway
The therapeutic rationale for MCBA-001 is based on the inhibition of Metabolic Enzyme Z (MEZ), which is upregulated in a specific disease state. Inhibition of MEZ is hypothesized to restore metabolic homeostasis.
Caption: Hypothetical signaling pathway showing MCBA-001 inhibiting Metabolic Enzyme Z (MEZ).
Comparative In Vivo Efficacy
The efficacy of MCBA-001 was evaluated in a murine model of the target metabolic disease and compared with a standard-of-care compound (Comparator A) and a structurally similar but less potent molecule (Comparator B).
Table 1: In Vivo Efficacy in a Disease Model
| Compound | Dosing Regimen | Route of Administration | Key Efficacy Endpoint (Biomarker Reduction %) | Survival Rate (%) |
| MCBA-001 | 10 mg/kg, QD | Oral | 75% | 90% |
| Comparator A | 20 mg/kg, QD | Oral | 60% | 75% |
| Comparator B | 10 mg/kg, QD | Oral | 35% | 60% |
| Vehicle Control | N/A | Oral | 0% | 40% |
| Data are representative and generated for illustrative purposes. |
Pharmacokinetic Profile
A comparative pharmacokinetic study was conducted in healthy BALB/c mice to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| MCBA-001 | 10 (Oral) | 1250 | 1.0 | 7500 | 65 |
| Comparator A | 20 (Oral) | 980 | 2.0 | 6200 | 45 |
| Comparator B | 10 (Oral) | 700 | 0.5 | 3100 | 30 |
| Data are representative and generated for illustrative purposes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of therapeutic potential.
5.1. In Vivo Efficacy Study
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, induced with a high-fat diet to replicate the metabolic disease phenotype.
-
Treatment Groups: Mice were randomized into four groups (n=10 per group): Vehicle control, MCBA-001 (10 mg/kg), Comparator A (20 mg/kg), and Comparator B (10 mg/kg).
-
Administration: Compounds were administered daily via oral gavage for 28 days.
-
Endpoint Measurement: The primary efficacy endpoint was the reduction in a key plasma biomarker, measured at the end of the study. Survival was monitored daily.
5.2. Pharmacokinetic Analysis
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Administration: A single dose of each compound was administered orally. A separate cohort received an intravenous (IV) dose for bioavailability calculation.
-
Sample Collection: Blood samples were collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Plasma concentrations of the compounds were determined using liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.
Mandatory Visualizations
In Vivo Validation Workflow
The following diagram outlines the typical workflow for the in vivo validation of a novel therapeutic candidate.
Caption: A generalized workflow for the preclinical in vivo validation of a new drug candidate.
Logical Relationship: Hit-to-Lead Optimization
The development of MCBA-001 from an initial "hit" compound involves a structured optimization process.
Caption: Logical progression from an initial hit compound to an in vivo validated candidate.
Conclusion
Based on the representative data, the hypothetical compound MCBA-001 demonstrates a superior in vivo profile compared to the selected alternatives. Its potent efficacy in the disease model, coupled with favorable pharmacokinetic properties, underscores its potential as a promising therapeutic candidate. Further IND-enabling studies are warranted to advance MCBA-001 towards clinical development. The systematic approach to enzyme inhibitor evaluation, from in vitro characterization to in vivo validation, is essential for the successful development of novel therapeutics.[3]
References
A Head-to-Head Comparison of the Metabolic Stability of Drugs Derived from Different Aryl-Cycloalkane Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of four common non-steroidal anti-inflammatory drugs (NSAIDs) derived from aryl-cycloalkane carboxylic acids: ibuprofen, naproxen, ketoprofen, and diclofenac. The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding these parameters is crucial for drug development and optimization.
This comparison is based on in vitro data from human liver microsome (HLM) assays, which provide a reliable model for predicting in vivo hepatic clearance.[1][2]
Quantitative Comparison of Metabolic Stability
The following table summarizes the in vitro metabolic stability parameters for the selected drugs in human liver microsomes. These parameters, including half-life (t½) and intrinsic clearance (CLint), are key indicators of how rapidly a drug is metabolized by liver enzymes.
| Drug | Aryl Moiety | Cycloalkane Moiety Analogue | In Vitro Half-life (t½, min) in HLM | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Primary Metabolizing CYP450 Enzymes |
| Ibuprofen | Isobutylphenyl | Propionic Acid | 23.24 | 34.74 | CYP2C9 (S-enantiomer), CYP2C8 (R-enantiomer)[3][4] |
| Naproxen | Methoxy-naphthalene | Propionic Acid | Not explicitly found | 9.1 (high-affinity component) | CYP1A2, CYP2C9[5] |
| Ketoprofen | Benzoylphenyl | Propionic Acid | Data not available in a directly comparable format | Data not available in a directly comparable format | Primarily metabolized via glucuronidation; CYP2C9 involved in hydroxylation[3][6] |
| Diclofenac | Dichlorophenylamine | Acetic Acid | Moderate | Moderate | CYP2C9 (4'-hydroxylation), CYP3A4 (5'-hydroxylation)[7] |
Note on Ketoprofen Data: While extensive in vivo pharmacokinetic data for ketoprofen is available, directly comparable in vitro metabolic stability data (t½ and CLint) from human liver microsome assays were not readily found in the searched literature. Ketoprofen's primary route of metabolism is glucuronidation, with CYP-mediated hydroxylation being a minor pathway.[3][6]
Metabolic Pathways and Key Enzymes
The metabolic fate of these drugs is primarily determined by Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver, followed by Phase II conjugation reactions.
Ibuprofen Metabolism
Ibuprofen is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is responsible for the majority of its pharmacological activity. A significant portion of the inactive R-enantiomer is converted to the active S-enantiomer in the body. The primary route of metabolism for S-ibuprofen is hydroxylation by CYP2C9, while R-ibuprofen is preferentially metabolized by CYP2C8.[3][4]
Naproxen Metabolism
Naproxen is primarily metabolized in the liver to 6-O-desmethylnaproxen by CYP1A2 and CYP2C9. Both the parent drug and the desmethyl metabolite undergo glucuronidation before excretion.[5]
Ketoprofen Metabolism
Ketoprofen's metabolism is dominated by Phase II glucuronidation, forming ketoprofen glucuronide. A smaller fraction undergoes hydroxylation via CYP enzymes, primarily CYP2C9, to form hydroxymetabolites which are then also conjugated.[3][6]
Diclofenac Metabolism
Diclofenac is metabolized through two primary oxidative pathways. The major pathway is 4'-hydroxylation, catalyzed predominantly by CYP2C9. A secondary pathway is 5-hydroxylation, mediated mainly by CYP3A4. These hydroxylated metabolites can be further metabolized to reactive quinoneimines.[7]
Experimental Protocols
Liver Microsomal Stability Assay
This in vitro assay is a standard method for determining the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[5][8][9]
Methodology:
-
Preparation of Reagents:
-
A stock solution of the test compound is prepared, typically in DMSO.
-
Pooled human liver microsomes are thawed and diluted to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[9]
-
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a sustained supply of the necessary cofactor for CYP450 enzymes.[5][8]
-
-
Incubation:
-
Sampling and Reaction Termination:
-
Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent drug and any metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent drug.[5]
-
-
Data Analysis:
-
The percentage of the parent drug remaining at each time point is plotted against time.
-
The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)[10]
-
Conclusion
This guide provides a comparative overview of the metabolic stability of four aryl-cycloalkane carboxylic acid-derived drugs. Ibuprofen and naproxen exhibit moderate metabolic clearance in human liver microsomes, primarily driven by CYP2C9 and CYP1A2/2C9, respectively. Diclofenac also shows moderate clearance, with contributions from both CYP2C9 and CYP3A4. While detailed in vitro metabolic stability data for ketoprofen is less available in a directly comparable format, its metabolism is known to be dominated by glucuronidation.
The provided experimental protocol for the liver microsomal stability assay offers a standardized approach for researchers to evaluate and compare the metabolic stability of new chemical entities within this drug class. The differences in their metabolic pathways, as illustrated in the diagrams, underscore the importance of understanding the specific enzymes involved, which can have significant implications for drug-drug interactions and patient-specific dosing regimens.
References
- 1. Mechanism-based inactivation of cytochrome P450 2C9 by tienilic acid and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Clinical pharmacokinetics of ketoprofen enantiomers in wild type of Cyp 2c8 and Cyp 2c9 patients with rheumatoid arthri… [ouci.dntb.gov.ua]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic enantioselective assay for the measurement of ketoprofen glucuronidation by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published synthesis and purification methods for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods for key intermediates is paramount. This guide provides a comparative analysis of published synthesis and purification protocols for 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry.
Two primary synthetic routes to this compound are commonly employed: the hydrolysis of a nitrile intermediate and the malonic ester synthesis. This guide will delve into the experimental details of each method, presenting quantitative data to allow for an objective comparison of their performance and reproducibility.
Comparison of Synthetic Methodologies
| Parameter | Method 1: Nitrile Hydrolysis | Method 2: Malonic Ester Synthesis |
| Starting Materials | (3-Methoxyphenyl)acetonitrile, 1,3-Dibromopropane | Diethyl malonate, 3-Methoxybenzyl halide, 1,3-Dibromopropane |
| Key Intermediates | 1-(3-Methoxyphenyl)cyclobutanecarbonitrile | Diethyl 1-(3-methoxybenzyl)cyclobutane-1,1-dicarboxylate |
| Overall Yield | Moderate to High | Moderate |
| Scalability | Generally scalable | Can be challenging to scale up |
| Reaction Conditions | Two distinct steps: nitrile formation (base-mediated) and hydrolysis (acid or base-catalyzed) | Multi-step one-pot or sequential alkylations followed by hydrolysis and decarboxylation |
| Purification | Chromatography of the nitrile intermediate may be required; final product purification typically by crystallization or distillation. | Purification of the dicarboxylate intermediate is often necessary; final product purification by crystallization or distillation. |
Experimental Protocols
Method 1: Synthesis via Nitrile Hydrolysis
This two-step method involves the initial formation of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the target carboxylic acid.
Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
A common procedure for the synthesis of the nitrile intermediate involves the alkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane under phase-transfer catalysis or using a strong base.
Representative Protocol:
To a stirred solution of (3-methoxyphenyl)acetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., toluene or dichloromethane), an aqueous solution of a strong base (e.g., 50% sodium hydroxide) and 1,3-dibromopropane are added. The reaction mixture is stirred vigorously at room temperature for several hours. After completion, the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-(3-methoxyphenyl)cyclobutanecarbonitrile.
Step 2: Hydrolysis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[1][2]
Acid-Catalyzed Hydrolysis Protocol:
1-(3-Methoxyphenyl)cyclobutanecarbonitrile is heated at reflux in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water for several hours. Upon cooling, the carboxylic acid often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
Base-Catalyzed Hydrolysis Protocol:
The nitrile is heated at reflux in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). After the reaction is complete, the mixture is acidified with a strong acid to precipitate the carboxylic acid, which is then isolated by filtration and can be further purified by recrystallization.
Method 2: Malonic Ester Synthesis
The malonic ester synthesis provides an alternative route to this compound.[3][4][5] This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Representative Protocol:
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate is added, followed by the sequential addition of a 3-methoxybenzyl halide and 1,3-dibromopropane. The reaction mixture is refluxed for several hours. After cooling, the solvent is removed, and the residue is hydrolyzed by refluxing with a strong base (e.g., potassium hydroxide). The resulting dicarboxylic acid is then acidified and heated to induce decarboxylation, yielding the crude this compound. Purification is typically performed by recrystallization or distillation.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of the two primary synthetic routes.
Conclusion
Both the nitrile hydrolysis and malonic ester synthesis pathways offer viable methods for the preparation of this compound. The choice of method will likely depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The nitrile hydrolysis route may be preferred for its potentially higher yields and more straightforward final purification, while the malonic ester synthesis provides a classic and alternative approach. For reproducible results, careful control of reaction conditions and thorough purification of intermediates and the final product are essential for both methods.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
Safety Operating Guide
Proper Disposal of 1-(3-Methoxyphenyl)cyclobutanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid, ensuring laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general guidelines for the disposal of carboxylic acids and data from structurally similar compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Hazard Data for Structurally Similar Compounds
To provide a framework for understanding the potential hazards of this compound, the following table summarizes the GHS classifications for related compounds. This data should be used as a precautionary guide.
| Compound | GHS Hazard Statements | Signal Word |
| Cyclobutanecarboxylic acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Danger |
| 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Warning |
| cis-3-(Boc-amino)cyclobutanecarboxylic Acid | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Warning |
Step-by-Step Disposal Protocol
The proper disposal of this compound must adhere to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation :
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads).
-
The container must be made of a material compatible with carboxylic acids (e.g., high-density polyethylene).
-
Ensure the container is kept closed except when adding waste.
-
Do not mix this waste with incompatible materials such as bases or oxidizing agents.
-
-
Waste Collection :
-
Collect all waste, including the pure compound, solutions, and contaminated materials, in the designated container.
-
For liquid waste, leave adequate headspace in the container to allow for vapor expansion.
-
-
Labeling :
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Irritant") based on the data from similar compounds.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of heat or ignition.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste container.
-
Provide them with a complete and accurate description of the waste.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies for any additional requirements.
Personal protective equipment for handling 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid. The following procedures are based on best practices for handling similar chemical structures and are intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The recommended PPE is summarized in the table below.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashing or dust generation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[1][2][3] Gloves should be inspected for defects before use and replaced immediately if contaminated.[2] For larger quantities, additional protective clothing may be necessary. |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to prevent inhalation.[1][2] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[2]
-
Ensure the chemical fume hood is functioning correctly before starting any work.[2]
-
Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as designated waste containers, before handling the chemical.[2]
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[2]
-
-
Chemical Handling :
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[1][2]
-
Do not eat, drink, or smoke in laboratory areas where the chemical is handled.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6]
-
-
Post-Handling Procedures :
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[2]
-
Unused Chemical : Unused or waste this compound should be collected in a suitable, closed, and labeled container for disposal.[4][6]
-
-
Disposal Method :
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not empty into drains or release into the environment.[1][4]
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
